molecular formula C6H3ClIN3 B13462684 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Katalognummer: B13462684
Molekulargewicht: 279.46 g/mol
InChI-Schlüssel: HRNCNOHPDJTILY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a useful research compound. Its molecular formula is C6H3ClIN3 and its molecular weight is 279.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H3ClIN3

Molekulargewicht

279.46 g/mol

IUPAC-Name

3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C6H3ClIN3/c7-4-2-9-5-3(8)1-10-6(5)11-4/h1-2H,(H,10,11)

InChI-Schlüssel

HRNCNOHPDJTILY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NC=C(N=C2N1)Cl)I

Herkunft des Produkts

United States
Foundational & Exploratory

physicochemical properties of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Abstract

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] The strategic introduction of halogen substituents, such as chlorine and iodine, provides critical modulation of a compound's steric, electronic, and pharmacokinetic properties. This guide focuses on a specific, highly functionalized derivative, 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document serves as a comprehensive technical resource for researchers. It consolidates predicted physicochemical properties based on established chemical principles and provides detailed, field-proven experimental protocols for their empirical validation. The methodologies described herein are designed to equip drug discovery and development scientists with the necessary tools to thoroughly characterize this and similar heterocyclic compounds.

Molecular Structure and Predicted Core Properties

The foundational step in characterizing any new chemical entity is to understand its core structural and electronic attributes. These properties are the primary determinants of a molecule's behavior in both chemical and biological systems. The values presented below are computationally derived and serve as a baseline for empirical investigation.

Chemical Structure:

Caption: Conceptual workflow for determining the distribution coefficient (LogD) using the shake-flask method.

Protocol: Shake-Flask LogD₇.₄ Determination

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and 100 mM phosphate buffer (pH 7.4).

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25 °C).

    • Allow the phases to separate completely. The n-octanol is now buffer-saturated, and the buffer is octanol-saturated. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine in buffer-saturated n-octanol at a concentration of ~1 mg/mL. The exact concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In a glass vial, combine 2 mL of the n-octanol stock solution with 2 mL of the octanol-saturated buffer.

    • Seal the vial and shake on a mechanical shaker at a consistent speed and temperature for at least 4 hours to ensure equilibrium is reached. A preliminary time-course experiment is recommended for novel scaffolds to confirm the time to equilibrium.

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from the aqueous phase.

    • Determine the concentration of the compound in the aqueous phase (Cₐ) using a validated analytical method, such as HPLC-UV or LC-MS.

    • The concentration in the octanol phase (Cₒ) is determined by mass balance: Cₒ = (Initial Mass - Mass in Aqueous Phase) / Volume of Octanol.

  • Calculation:

    • The distribution coefficient (D) is the ratio of the concentrations: D = Cₒ / Cₐ.

    • LogD is the base-10 logarithm of D: LogD = log₁₀(D) .

Aqueous Solubility Determination

Expertise & Experience: Adequate aqueous solubility is a prerequisite for drug absorption. Poor solubility is a leading cause of failure in drug development. The shake-flask equilibrium solubility method is a fundamental assay that measures the thermodynamic solubility of a compound. The inclusion of a cosolvent like DMSO is common for initial stock preparation, but its final concentration in the assay must be kept low (typically ≤1%) to avoid artificially inflating the measured solubility.

Protocol: Equilibrium Shake-Flask Solubility

  • Sample Preparation:

    • Add an excess amount of solid 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine to a series of vials containing buffers at different pH values (e.g., pH 2.0, 6.5, 7.4) to assess pH-dependent solubility. A visual excess of solid material must remain at the end of the experiment to ensure saturation was achieved.

  • Equilibration:

    • Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time allows the dissolution process to reach thermodynamic equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove all particulate matter. Alternatively, centrifuge at high speed (e.g., 14,000 x g) and sample the clear supernatant. This step is critical to avoid aspirating solid particles, which would lead to erroneously high solubility values.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated HPLC-UV or LC-MS method against a standard curve prepared in the same buffer.

pKa Determination by UV-Metric Titration

Expertise & Experience: The pKa value(s) define the ionization state of a molecule at a given pH. The pyrrolo[2,3-b]pyrazine core contains several nitrogen atoms that can be protonated or deprotonated. The pyrrole nitrogen is weakly acidic, while the pyrazine nitrogens are basic. Knowing the pKa is essential for predicting solubility, absorption, and receptor interactions. UV-metric titration is a powerful method that relies on the principle that the UV-Vis absorbance spectrum of a chromophoric molecule changes as it undergoes ionization.

Protocol: UV-Metric Titration

  • Instrumentation: A spectrophotometer equipped with a temperature-controlled cuvette holder and an automated titrator is used.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~20-50 µM) in a multi-component buffer system (e.g., a universal buffer) that provides consistent buffering capacity across a wide pH range (e.g., pH 2-12). A small amount of a water-miscible cosolvent like methanol may be required for initial dissolution.

  • Titration and Data Acquisition:

    • The instrument automatically titrates the sample solution with small additions of strong acid (e.g., 0.1 M HCl) to reach the starting pH.

    • A titration with a strong base (e.g., 0.1 M NaOH) is then performed.

    • After each titrant addition, the pH is measured, and a full UV-Vis spectrum (e.g., 220-400 nm) is recorded.

  • Data Analysis:

    • The collected spectral data is analyzed using specialized software. The software performs a factor analysis to identify the distinct spectra of the ionized and neutral species.

    • By plotting the change in absorbance at specific wavelengths against pH, a sigmoidal curve is generated, from which the pKa value(s) can be accurately calculated.

Spectroscopic and Spectrometric Profile

Structural confirmation is the cornerstone of chemical analysis. The combination of NMR and high-resolution mass spectrometry provides unambiguous evidence of a molecule's identity and purity.

Table 2: Predicted Spectroscopic and Spectrometric Data

TechniquePredicted ObservationsRationale & Purpose
¹H NMR 3 distinct signals in the aromatic region (approx. 7.0-9.0 ppm). A broad singlet for the N-H proton (may be solvent-dependent).Confirms the number and connectivity of protons on the heterocyclic core. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and nitrogen atoms.
¹³C NMR 6 distinct signals for the carbon atoms of the fused ring system.Provides information on the carbon skeleton. Signals for carbons attached to halogens (C-Cl, C-I) will be significantly shifted.
HRMS (ESI+) Predicted [M+H]⁺ = 307.9626High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula (C₆H₄ClIN₃). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable.

Conclusion

3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound with significant potential in drug discovery, particularly within the domain of kinase inhibition. This guide provides a comprehensive framework for its characterization. The predicted properties—moderate lipophilicity, low molecular weight, and a rigid scaffold—suggest a promising starting point for fragment-based or lead optimization campaigns. However, these in silico predictions require rigorous experimental validation. The detailed protocols provided herein for determining LogD, aqueous solubility, and pKa represent the industry-standard methodologies necessary to build a robust physicochemical profile. This essential data package is the foundation upon which successful structure-activity relationship (SAR) and structure-property relationship (SPR) studies are built, ultimately enabling the rational design of novel therapeutics.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Center for Biotechnology Information.
  • Dehnavi, E. et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate.
  • Supporting information for - Beilstein Journals. Beilstein Journals.
  • Grulke, C. et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Center for Biotechnology Information.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Zaporizhzhia State Medical University.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org.
  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. African Journals Online.
  • 5H-Pyrrolo[2,3-b]pyrazine. National Center for Biotechnology Information.
  • 3-Chloro-5H-pyrrolo[2,3-b]pyrazine. ChemScene.
  • 2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine. Advanced ChemBlocks.
  • 2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine. BLDpharm.

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An In-depth Technical Guide to 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5H-pyrrolo[2,3-b]pyrazine Core in Medicinal Chemistry

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in modern drug discovery.[1] This bicyclic system, consisting of a fused pyrrole and pyrazine ring, is a key structural component in a variety of biologically active molecules. Its planarity and the presence of nitrogen atoms capable of acting as hydrogen bond donors and acceptors make it an attractive framework for designing inhibitors of various enzymes, particularly kinases.[2][3]

Derivatives of 5H-pyrrolo[2,3-b]pyrazine have demonstrated a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] The strategic placement of substituents on this core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. Halogenation, in particular, is a common strategy to modulate these properties. The introduction of a chlorine atom can enhance binding affinity, while an iodine atom can serve as a handle for further synthetic modifications or introduce beneficial steric and electronic effects.

This guide focuses on the specific, albeit novel, derivative: 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine . We will explore its fundamental characteristics, propose a viable synthetic route, and discuss its potential applications in the context of drug development.

Compound Identification and Key Analogues

As of this writing, a dedicated CAS number for 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine has not been assigned. However, two key analogues are well-documented and commercially available, providing a valuable foundation for understanding the target compound.

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Feature
3-chloro-5H-pyrrolo[2,3-b]pyrazine 1111638-10-8[4][5]C₆H₄ClN₃153.57 g/mol The direct precursor for the target compound.
2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine 889447-20-5[6][7]C₆H₃ClIN₃279.47 g/mol An important isomer with known properties.

Synonyms:

Due to its novelty, there are no established synonyms for 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine. Based on standard chemical nomenclature, potential synonyms could include:

  • 3-Chloro-7-iodo-4,7-diazaindole

  • 3-Chloro-7-iodo-pyrrolo[2,3-b]pyrazine

Proposed Synthesis of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

The most logical and scientifically sound approach to synthesize 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is through the electrophilic iodination of the readily available precursor, 3-chloro-5H-pyrrolo[2,3-b]pyrazine.

Underlying Chemical Principles

The pyrrole ring of the 5H-pyrrolo[2,3-b]pyrazine system is electron-rich and susceptible to electrophilic aromatic substitution.[8] The electron-donating character of the nitrogen atom in the pyrrole ring activates the C6 and C7 positions towards electrophilic attack. In the absence of significant steric hindrance, electrophilic substitution on pyrroles and related heterocycles generally occurs at the position adjacent to the heteroatom (the α-position), which corresponds to the C7 position in this scaffold.[9]

Proposed Synthetic Workflow

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Reagents & Conditions cluster_3 Product start 3-chloro-5H-pyrrolo[2,3-b]pyrazine (CAS: 1111638-10-8) reaction Electrophilic Iodination start->reaction Reacts with product 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine reaction->product Yields reagents N-Iodosuccinimide (NIS) Solvent: DMF or THF Room Temperature reagents->reaction Under conditions of

Caption: Proposed synthetic workflow for 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine via electrophilic iodination.

Materials:

  • 3-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)[10]

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-5H-pyrrolo[2,3-b]pyrazine in anhydrous DMF or THF.

  • Addition of Iodinating Agent: To the stirred solution at room temperature, add N-iodosuccinimide portion-wise. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the desired 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine.

Self-Validation: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Predicted Physicochemical Properties

The exact physicochemical properties of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine are not experimentally determined. However, we can infer some properties based on its structure and comparison with its analogues.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₃ClIN₃Based on the addition of one iodine atom to the precursor.
Molecular Weight 279.47 g/mol Calculated based on the molecular formula.
Appearance Likely a solid at room temperatureSimilar heterocyclic compounds are typically solids.
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and sparingly soluble in nonpolar solvents.The presence of polar N-H and C-halogen bonds.
Reactivity The iodine at the C7 position can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for further derivatization.Aryl iodides are excellent substrates for such reactions.

Potential Applications in Drug Discovery

The 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine scaffold holds significant potential as a building block in the development of novel therapeutics, particularly in the area of oncology.

Kinase Inhibition

The 5H-pyrrolo[2,3-b]pyrazine core is a well-established "hinge-binding" motif in many kinase inhibitors.[2] The nitrogen atoms in the pyrazine ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The substituents at the C3 and C7 positions can be tailored to occupy and interact with specific pockets in the ATP-binding site of the target kinase, thereby influencing potency and selectivity.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor hinge Hinge Region pocket1 Hydrophobic Pocket 1 pocket2 Hydrophobic Pocket 2 core 5H-pyrrolo[2,3-b]pyrazine Core core->hinge Hydrogen Bonds subst1 C3-Chloro Substituent subst1->pocket1 Interacts with subst2 C7-Iodo Substituent subst2->pocket2 Interacts with / Handle for further modification

Caption: Interaction model of a substituted 5H-pyrrolo[2,3-b]pyrazine with a kinase active site.

Bioisosteric Replacement and Fragment-Based Drug Design

The pyrazine ring can act as a bioisostere for other aromatic systems like benzene or pyridine. The introduction of nitrogen atoms can improve solubility and metabolic stability. As a halogenated fragment, 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine could be a valuable starting point in fragment-based drug discovery campaigns.

Further Synthetic Elaboration

The iodine atom at the C7 position is a key feature that enables further synthetic diversification. Through well-established palladium-catalyzed cross-coupling reactions, a wide array of chemical groups can be introduced at this position. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Conclusion

While 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a novel compound without a currently assigned CAS number, its synthesis is highly feasible through the electrophilic iodination of its chloro-precursor. The inherent biological relevance of the 5H-pyrrolo[2,3-b]pyrazine scaffold, coupled with the strategic placement of chloro and iodo substituents, makes this molecule a highly attractive building block for medicinal chemists. Its potential as a kinase inhibitor and its amenability to further synthetic modification underscore its value for researchers and scientists in the field of drug development. Experimental validation of the proposed synthesis and a thorough investigation of its biological activity are warranted and could lead to the discovery of new and potent therapeutic agents.

References

  • Reagentia. 5H-Pyrrolo[2,3-b]pyrazine, 2-chloro-7-iodo-. [Link]

  • Quora. Why do electrophilic substitutions generally take place at the 2 and 5 positions in pyrrole? [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. 2018;23(3):705. [Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorg Med Chem Lett. 2011;21(11):3231-3234. [Link]

  • Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline. 2010;1:221-226. [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. J Iran Chem Soc. 2021;18:3047-3068. [Link]

Sources

electronic properties of the 5H-pyrrolo[2,3-b]pyrazine ring system

Author: BenchChem Technical Support Team. Date: February 2026

The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a critical "diazaindole" bioisostere in modern medicinal chemistry, particularly within the kinase inhibitor space (FGFR, JAK, c-Met). This guide deconstructs its electronic architecture, offering a mechanistic roadmap for functionalization and binding optimization.

Executive Summary: The Diazaindole Advantage

The 5H-pyrrolo[2,3-b]pyrazine system is a fused bicyclic heterocycle comprising a


-deficient pyrazine ring fused to a 

-excessive pyrrole ring.[1] It serves as a strategic bioisostere of 1H-indole and 1H-pyrrolo[2,3-b]pyridine (7-azaindole).[1]

Key Differentiator: The incorporation of a second nitrogen atom in the six-membered ring lowers the LUMO energy compared to 7-azaindole, enhancing electron affinity and altering the acidity of the pyrrolic N-H.[1] This electronic tuning is pivotal for modulating metabolic stability and optimizing hydrogen bond donor/acceptor (HBD/HBA) motifs in the ATP-binding pockets of kinases.[1]

Structural & Electronic Fundamentals

Numbering and Nomenclature

Correct IUPAC numbering is essential for tracking regioselectivity.[1] The system is numbered to give the heteroatoms the lowest possible locants, with the saturated nitrogen (in the 5H-tautomer) designated as position 5.

  • Positions 1, 4: Pyrazine nitrogen atoms (H-bond acceptors).[1]

  • Position 5: Pyrrole nitrogen atom (H-bond donor).[1]

  • Positions 2, 3: Pyrazine carbons (Electrophilic/Nucleophilic balance).

  • Positions 6, 7: Pyrrole carbons (Nucleophilic sites).[1]

Electronic Distribution & Aromaticity

The scaffold exhibits a "push-pull" electronic character:

  • Pyrrole Ring (Electron Donor): The lone pair on N5 participates in the aromatic sextet, rendering C6 and C7 electron-rich and susceptible to electrophilic attack.[1]

  • Pyrazine Ring (Electron Acceptor): The electronegative N1 and N4 atoms withdraw electron density, making C2 and C3 electron-deficient and susceptible to nucleophilic attack (SNAr).[1]

Dipole Moment: The vector sum of the dipole generally points from the electron-rich pyrrole towards the electron-deficient pyrazine ring, creating a significant molecular dipole that influences solubility and orientation in polar binding pockets.[1]

ElectronicMap Pyrrole Pyrrole Ring (Pi-Excessive) Pyrazine Pyrazine Ring (Pi-Deficient) Pyrrole->Pyrazine Resonance Donation N5 N5-H (Acidic Donor) Pyrrole->N5 C6_C7 C6 / C7 (SEAr Reactive) Pyrrole->C6_C7 N1_N4 N1 / N4 (Basic Acceptors) Pyrazine->N1_N4 C2_C3 C2 / C3 (SNAr Reactive) Pyrazine->C2_C3 N5->C6_C7 Activates N1_N4->C2_C3 Activates

Figure 1: Electronic flow and reactivity zones within the 5H-pyrrolo[2,3-b]pyrazine scaffold.

Physicochemical Profile

The introduction of the second nitrogen in the six-membered ring significantly alters the acid-base profile compared to indole and 7-azaindole.[1]

Parameter5H-Pyrrolo[2,3-b]pyrazine7-Azaindole (Reference)Indole (Reference)Mechanistic Implication
pKa (NH Acidity) ~11.5 - 12.5 (Predicted)13.216.2N5-H is more acidic due to stabilization of the anion by the electron-deficient pyrazine ring.[1] Easier to deprotonate for alkylation.[1]
pKa (N-Basicity) ~1.0 - 2.0 (Predicted)4.6-3.6The pyrazine nitrogens are weakly basic due to mutual electron withdrawal.[1] Protonation requires strong acids.
LogP ~0.3 - 0.61.22.1Lower lipophilicity improves aqueous solubility but may require lipophilic substituents for cell permeability.[1]
H-Bonding 1 Donor / 2 Acceptors1 Donor / 1 Acceptor1 Donor / 0 AcceptorsEnriched H-bond network capability for kinase hinge binding.[1]

Reactivity & Functionalization Protocols

Electrophilic Aromatic Substitution (SEAr)

Primary Site: C7 (and C6).[1] Mechanism: The pyrrole ring drives reactivity.[1] However, the fused pyrazine ring deactivates the system relative to indole. Protocol (Halogenation):

  • Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).[1]

  • Conditions: DMF or MeCN, 0°C to RT.

  • Outcome: Regioselective C7-halogenation.[1] C3-halogenation is rare without prior activation.

  • Note: Strong acid conditions (nitration) may protonate the pyrazine nitrogens, deactivating the ring entirely.

Nucleophilic Aromatic Substitution (SNAr)

Primary Site: C2 or C3 (if a leaving group is present).[1] Mechanism: The electron-deficient pyrazine ring facilitates SNAr, particularly if the nitrogen atoms are protonated or coordinated to a Lewis acid.[1] Application: Displacement of chlorides at C2/C3 by amines or alkoxides is a standard route to introduce diversity.[1]

N-Alkylation/Arylation

Site: N5. Protocol:

  • Dissolve scaffold in dry DMF.[1]

  • Add NaH (1.1 eq) at 0°C. (Note: The increased acidity allows facile deprotonation).

  • Add alkyl halide or aryl fluoride (SNAr).[1]

  • Stir at RT.[1][2]

Reactivity cluster_SEAr Electrophilic Attack (SEAr) cluster_SNAr Nucleophilic Attack (SNAr) cluster_Deprot N-Functionalization Core 5H-Pyrrolo[2,3-b]pyrazine Reagent1 NBS / DMF Core->Reagent1 Precursor Requires 2-Halo Precursor Base NaH / DMF Core->Base C7_Br 7-Bromo Derivative Reagent1->C7_Br Regioselective at C7 C2_Sub 2-Amino/Alkoxy Derivative Precursor->C2_Sub Displacement of Cl/Br N5_Alk N5-Alkyl/Aryl Base->N5_Alk Facile Deprotonation

Figure 2: Reactivity map for the functionalization of the core scaffold.

Synthetic Pathways[3][4][5][6]

The construction of the 5H-pyrrolo[2,3-b]pyrazine core usually proceeds via the annulation of a pyrazine precursor or a pyrrole precursor. The Pyrazine Route is preferred for medicinal chemistry due to the availability of substituted aminopyrazines.[1]

Protocol: Sonogashira Cyclization Route

This robust method constructs the pyrrole ring onto a halogenated aminopyrazine.[1]

  • Starting Material: 3,5-dibromo-2-aminopyrazine (commercially available).[1]

  • Step 1 (Sonogashira Coupling):

    • React with a terminal alkyne (e.g., trimethylsilylacetylene or substituted alkyne).[1]

    • Catalyst: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%).[1]

    • Base/Solvent: Et3N / DMF.[1]

    • Temp: 80°C under Argon.

  • Step 2 (Cyclization):

    • If using a protected alkyne, deprotect (e.g., TBAF).

    • The amino group attacks the activated alkyne (often requires base like KOtBu or further Pd-catalysis) to close the ring.[1]

    • Result: 2-substituted-5H-pyrrolo[2,3-b]pyrazine.

Medicinal Chemistry: Kinase Binding Mode

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure for targeting the ATP-binding hinge region of kinases.[1]

Binding Motif:

  • N5-H: Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu residue).[1]

  • N4: Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide (e.g., Met residue).[1]

  • C7-Substituents: Vector towards the solvent-exposed region or the gatekeeper residue, allowing for selectivity tuning.[1]

This "Donor-Acceptor" motif mimics the adenine ring of ATP but with a distinct geometry that can bypass steric clashes found with other scaffolds.

BindingMode Scaffold Pyrrolo[2,3-b]pyrazine N5H N5-H (Donor) N4 N4 (Acceptor) CO_Backbone C=O (Acceptor) N5H->CO_Backbone H-Bond Hinge Kinase Hinge Region NH_Backbone N-H (Donor) NH_Backbone->N4 H-Bond

Figure 3: Schematic of the bidentate H-bond interaction with the kinase hinge region.

References

  • Structure-Based Discovery of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Jiang, A., et al. (2018).[1][3][4][5] International Journal of Molecular Sciences. [Link]

  • Discovery of Novel 5H-Pyrrolo[2,3-b]pyrazine-2-phenyl Ethers as Potent JAK3 Kinase Inhibitors. Soth, M., et al. (2013).[1] Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem Compound Summary: 5H-Pyrrolo[2,3-b]pyrazine. National Center for Biotechnology Information (2025). [Link][1][6]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 7-Iodo-5H-pyrrolo[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions on 7-iodo-5H-pyrrolo[2,3-b]pyrazines, a core scaffold of significant interest in medicinal chemistry and drug discovery. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals, focusing on the practical aspects of reaction optimization, mechanistic rationale, and troubleshooting.

Introduction: The Significance of 7-Aryl-5H-pyrrolo[2,3-b]pyrazines

The 5H-pyrrolo[2,3-b]pyrazine scaffold, also known as 7-deazapurine, is a privileged heterocyclic motif found in a multitude of biologically active molecules, including kinase inhibitors. The functionalization at the C7 position is a key strategy for modulating the pharmacological properties of these compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forging carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at this position.[1]

However, the inherent electronic properties of the 5H-pyrrolo[2,3-b]pyrazine ring system, particularly the presence of multiple nitrogen atoms and an acidic N-H proton, present unique challenges for achieving efficient and high-yielding Suzuki couplings.[2][3] This guide aims to provide robust protocols and a deep understanding of the critical parameters governing the success of this transformation.

Mechanistic Considerations and Key Parameters

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is paramount for rational protocol design and troubleshooting.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R 7-Iodo-5H-pyrrolo[2,3-b]pyrazine (Ar-I) 7-Iodo-5H-pyrrolo[2,3-b]pyrazine (Ar-I) 7-Iodo-5H-pyrrolo[2,3-b]pyrazine (Ar-I)->Oxidative Addition Boronic Acid/Ester (R-B(OR)2) Boronic Acid/Ester (R-B(OR)2) Base Activation Base Activation Boronic Acid/Ester (R-B(OR)2)->Base Activation Base Activated Boronate Activated Boronate Activated Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Challenge of the Pyrrolo[2,3-b]pyrazine Core

The 5H-pyrrolo[2,3-b]pyrazine nucleus is an electron-deficient heterocycle containing an acidic N-H proton. This presents two primary challenges:

  • Catalyst Inhibition: The lone pairs on the pyrazine nitrogens and the deprotonated pyrrole nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6]

  • Substrate pKa: The acidity of the N-H group can influence the reaction. More acidic heterocycles can interact with the palladium catalyst in a way that hampers catalytic turnover.[2]

Critical Reaction Components

The success of the Suzuki coupling on 7-iodo-5H-pyrrolo[2,3-b]pyrazines hinges on the judicious selection of the following components:

Palladium Catalyst and Ligands:

The choice of the palladium source and, more importantly, the supporting ligand is critical. For electron-deficient and potentially coordinating heterocycles like 7-iodo-5H-pyrrolo[2,3-b]pyrazine, standard catalysts like Pd(PPh₃)₄ may prove ineffective.[7]

  • Rationale: Bulky, electron-rich phosphine ligands are often required. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step. The steric bulk also helps to create a coordinatively unsaturated metal center that facilitates the subsequent steps of the catalytic cycle and can shield the palladium from inhibitory coordination by the substrate's nitrogen atoms.[4][6]

  • Recommended Systems:

    • Buchwald-type ligands: Ligands such as XPhos and SPhos, often used in combination with Pd₂(dba)₃ or as pre-formed precatalysts, have demonstrated excellent efficacy in the coupling of nitrogen-rich heterocycles.[2][3]

    • Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is another robust and widely used catalyst for Suzuki couplings, showing good functional group tolerance.[8]

Base:

The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9][10]

  • Rationale: The choice of base can significantly impact the reaction outcome. A base that is too strong can lead to undesired side reactions, while a base that is too weak may result in inefficient transmetalation. For substrates with acidic protons, an appropriate base is needed to facilitate the catalytic cycle without causing substrate degradation.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃): A commonly used and effective base for a wide range of Suzuki couplings.[8]

    • Potassium Phosphate (K₃PO₄): A slightly stronger base that can be beneficial for less reactive coupling partners.[2]

    • Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can sometimes improve yields, particularly with challenging substrates.

Solvent:

The solvent system must be capable of dissolving the reagents and facilitating the reaction at the desired temperature.

  • Rationale: Aprotic polar solvents are generally preferred. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Recommended Solvents:

    • Dioxane/Water: A very common and effective solvent mixture for Suzuki couplings.[8]

    • Toluene/Water or DMF/Water: Alternative solvent systems that can be effective depending on the specific substrates.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of 7-iodo-5H-pyrrolo[2,3-b]pyrazines. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.

General Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine 7-iodo-5H-pyrrolo[2,3-b]pyrazine, boronic acid/ester, base, and catalyst in a reaction vessel. Solvent Add solvent and degas the mixture. Reagents->Solvent Heating Heat the reaction mixture to the desired temperature under an inert atmosphere. Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quench Cool to room temperature and quench. Monitoring->Quench Extraction Extract with an organic solvent. Quench->Extraction Purification Purify by column chromatography. Extraction->Purification

Caption: General experimental workflow for the Suzuki coupling reaction.

Protocol 1: Pd(dppf)Cl₂ Catalyzed Coupling

This protocol is adapted from a similar transformation on a 3-bromo-5H-pyrrolo[2,3-b]pyrazine.[8]

Materials:

  • 7-Iodo-5H-pyrrolo[2,3-b]pyrazine

  • Aryl- or heteroarylboronic acid or pinacol ester (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 7-iodo-5H-pyrrolo[2,3-b]pyrazine (1.0 mmol), the boronic acid or ester (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water in a 3:1 to 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald Ligand/Precatalyst System

This protocol is based on conditions found to be effective for challenging couplings of N-H containing heterocycles.[2][3]

Materials:

  • 7-Iodo-5H-pyrrolo[2,3-b]pyrazine

  • Aryl- or heteroarylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents) and XPhos (0.06 equivalents) OR XPhos Pd G2 precatalyst (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • If not using a precatalyst, in a reaction vessel, combine Pd₂(dba)₃ (0.02 mmol) and XPhos (0.06 mmol) in a small amount of dioxane and stir for 10 minutes at room temperature to pre-form the active catalyst.

  • To this mixture (or to a vessel containing the XPhos Pd G2 precatalyst), add 7-iodo-5H-pyrrolo[2,3-b]pyrazine (1.0 mmol), the boronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Degas the mixture for 10-15 minutes.

  • Heat the reaction to 60-100 °C and monitor its progress. Milder conditions (60 °C) may be sufficient and can help prevent protodeboronation of unstable boronic acids.[3]

  • Follow steps 6-9 from Protocol 1 for work-up and purification.

Summary of Reaction Parameters and Troubleshooting

ParameterProtocol 1 (Pd(dppf)Cl₂)Protocol 2 (Buchwald)Rationale & Troubleshooting Tips
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃/XPhos or XPhos Pd G2Rationale: Buchwald systems are often more active for challenging substrates.[2] Troubleshooting: If low yield, consider switching to a more active ligand system (e.g., from Pd(dppf)Cl₂ to a Buchwald system). Ensure catalyst is not degraded (palladium black formation).
Base K₂CO₃K₃PO₄Rationale: K₃PO₄ is a stronger base which can be more effective.[2] Troubleshooting: If the reaction stalls, a stronger base like Cs₂CO₃ could be trialed. For base-sensitive functional groups, a milder base like KF might be considered.[9]
Solvent Dioxane/H₂ODioxane/H₂ORationale: Provides good solubility for both organic and inorganic reagents. Troubleshooting: Poor solubility can hinder the reaction.[6] Consider alternative solvents like DMF/H₂O or Toluene/H₂O.
Temperature 80-100 °C60-100 °CRationale: Higher temperatures increase reaction rates but can also promote side reactions. Troubleshooting: If protodeboronation is an issue, try lowering the temperature.[3] For unreactive substrates, higher temperatures may be necessary.
Boronic Acid 1.2 eq.1.5 eq.Rationale: An excess is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation.[6] Troubleshooting: If significant starting material remains, increase the equivalents of boronic acid.

Common Side Reactions:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is more common with electron-deficient heteroaryl boronic acids.[6] To mitigate this, use milder conditions (lower temperature), a less protic solvent if possible, and ensure efficient coupling.

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This can be minimized by using a well-degassed reaction mixture and an efficient catalyst system.

Conclusion

The Suzuki-Miyaura cross-coupling of 7-iodo-5H-pyrrolo[2,3-b]pyrazines is a highly effective method for the synthesis of diverse libraries of compounds for drug discovery. Success in this endeavor requires a careful consideration of the electronic nature of the heterocyclic core and the selection of an appropriate catalyst system, base, and solvent. The protocols outlined in this guide, particularly those employing bulky, electron-rich phosphine ligands, provide a robust foundation for researchers to build upon. By understanding the underlying mechanistic principles and key reaction parameters, scientists can effectively troubleshoot and optimize these reactions to achieve their synthetic goals.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available at: [Link][2][3][11][12][13]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][9]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. Available at: [Link][14]

  • Kotala, J., & ´Sleziak, R. (2012). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. In Current Organic Chemistry. Available at: [Link][10]

  • Wang, L., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. Available at: [Link][8]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][4]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Available at: [Link][5]

  • Yamamoto, K., et al. (2017). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 82(1), 154-167. Available at: [Link][1]

  • De Borggraeve, W. M., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(19), 3125-3143. Available at: [Link][7]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][15]

Sources

Application Note: Regioselective Heck Functionalization of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for the regioselective functionalization of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine . This scaffold is a privileged core in kinase inhibitor discovery (e.g., ERK, FGFR inhibitors) due to its similarity to the purine and 7-azaindole systems.

The primary challenge with this substrate is managing the reactivity difference between the C-7 iodide and the C-3 chloride , while simultaneously controlling the acidic N-5 pyrrole proton . This protocol establishes a reliable method to exclusively couple the C-7 position with alkenes (acrylates, styrenes) using a Palladium-catalyzed Heck reaction, leaving the C-3 chloride intact for subsequent derivatization.

Strategic Analysis & Mechanistic Logic

Substrate Reactivity Profile

The 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine scaffold presents three distinct reactive sites. Understanding their electronic hierarchy is critical for reaction design:

  • Site A (C-7 Iodo): The C-I bond is the weakest (

    
    ) and most prone to oxidative addition by Pd(0). This is the primary site for the Heck reaction.
    
  • Site B (C-3 Chloro): The C-Cl bond on the electron-deficient pyrazine ring is significantly stronger (

    
    ). It is generally inert under standard Heck conditions (80-100°C) but can be activated later using electron-rich ligands (e.g., Buchwald precatalysts) or nucleophilic aromatic substitution (
    
    
    
    ).
  • Site C (N-5 Pyrrole NH): The proton is acidic (

    
     in DMSO). In the presence of base, it forms an anion that can coordinate to Palladium, potentially poisoning the catalyst or leading to competing N-alkylation.
    
Decision Matrix: To Protect or Not to Protect?

While direct coupling on the free NH is possible, it often requires high catalyst loading and careful base selection. For robust, scalable chemistry, N-protection is recommended .

FeatureMethod A: Protected (Recommended)Method B: Unprotected (Direct)
Protecting Group SEM, Boc, or TosylNone
Yield Stability High (>85%)Variable (40-70%)
Purification Standard Silica ChromatographyDifficult (Polar/Streaking)
Side Reactions MinimalN-alkylation, Catalyst poisoning
Visual Pathway Analysis

The following diagram illustrates the regioselectivity logic and the experimental decision tree.

ReactionLogic cluster_selectivity Selectivity Control Substrate 3-chloro-7-iodo- 5H-pyrrolo[2,3-b]pyrazine Protection Step 1: N-Protection (SEM-Cl / NaH) Substrate->Protection Mask Acidic NH Heck Step 2: Heck Coupling (Pd(OAc)2 / Ligand) Protection->Heck Protected Substrate Product 7-Alkenyl-3-chloro Intermediate Heck->Product Selective C-7 Coupling Selectivity Reactivity Order: C-7 (I) >> C-3 (Cl)

Figure 1: Reaction logic ensuring regioselective functionalization at C-7 while preserving the C-3 chloride.

Experimental Protocol

Step 1: N-Protection (SEM Group Installation)

Rationale: The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is stable under basic Heck conditions but easily removed later with TBAF or acid.

Reagents:

  • Substrate: 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Electrophile: SEM-Chloride (1.1 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Cool a solution of the substrate in anhydrous DMF to 0°C under Nitrogen.

  • Add NaH portion-wise. Evolution of

    
     gas will occur. Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear/yellow.
    
  • Add SEM-Cl dropwise via syringe.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Pour into ice-water. Extract with EtOAc (3x).

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: The Heck Reaction (C-7 Functionalization)

Rationale: Jeffery conditions (Phase Transfer conditions) or standard polar aprotic conditions work best. The protocol below uses a robust Pd(OAc)2 / Phosphine system.

Reagents:

  • Substrate: N-SEM-3-chloro-7-iodo-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Coupling Partner: Methyl Acrylate, Styrene, or substituted alkene (1.5 - 2.0 equiv)

  • Catalyst: Palladium(II) Acetate [

    
    ] (5 mol%)
    
  • Ligand: Tri-o-tolylphosphine [

    
    ] (10 mol%)
    
    • Note:

      
       is preferred over 
      
      
      
      to prevent aryl exchange and increase catalyst life.
  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Anhydrous DMF or DMA (degassed)

Detailed Workflow:

Workflow Start Start: N-Protected Substrate Mix 1. Combine Reagents in Vial: Substrate + Alkene + Base + Solvent Start->Mix Degas 2. Degas Solvent (Sparge N2 for 10 min) CRITICAL STEP Mix->Degas CatAdd 3. Add Catalyst & Ligand (Pd(OAc)2 + P(o-tol)3) Degas->CatAdd Heat 4. Heat to 90-100°C (Sealed Tube, 4-12 hours) CatAdd->Heat Monitor 5. Monitor via LC-MS Look for consumption of Ar-I Heat->Monitor Workup 6. Workup: Filter through Celite, Dilute w/ EtOAc, Wash w/ LiCl(aq) Monitor->Workup

Figure 2: Step-by-step experimental workflow for the Heck coupling.

Execution:

  • Preparation: In a dry pressure vial equipped with a magnetic stir bar, add the N-SEM protected substrate (1.0 equiv).

  • Solvent & Base: Add anhydrous DMF (concentration ~0.1 M) and

    
     (2.5 equiv).
    
  • Alkene: Add the alkene (e.g., Methyl Acrylate, 1.5 equiv).

  • Degassing: Sparge the solution with Argon or Nitrogen for 10-15 minutes. Oxygen is the enemy of Palladium catalysis.

  • Catalyst Addition: Quickly add

    
     (5 mol%) and 
    
    
    
    (10 mol%). Cap the vial immediately.
  • Reaction: Heat the block to 95°C . Stir vigorously.

    • Time: Typically 4 to 12 hours.

    • Monitoring: Check LC-MS.[1] The starting material (Ar-I) should disappear. The product mass will be

      
      .
      
  • Workup:

    • Cool to RT.

    • Filter through a small pad of Celite to remove Pd black. Rinse with EtOAc.

    • Wash the organic filtrate with 5% LiCl solution (to remove DMF) and Brine.

    • Dry over

      
      , concentrate.
      
  • Purification: Column chromatography. The product is usually a solid.

Optimization & Troubleshooting Matrix

If the standard protocol yields suboptimal results, consult this matrix.

IssueProbable CauseCorrective Action
Low Conversion Catalyst DeactivationIncrease catalyst to 10 mol%. Switch to Pd(dppf)Cl2 (more robust).
De-iodination Hydride SourceEnsure solvent is dry. Avoid alcohols. Lower Temp to 80°C.
Regioselectivity Loss C-3 CouplingLower Temp. Ensure C-7 Iodo is pure (no C-7 H).
Pd Black Precipitation Ligand DissociationAdd TBAB (Tetrabutylammonium bromide, 1.0 equiv) as a phase stabilizer (Jeffery conditions).
Alternative "Ligand-Free" Conditions (Jeffery Conditions)

For simple acrylates, ligand-free conditions often work efficiently and are cheaper.

  • Catalyst:

    
     (5 mol%)
    
  • Additive: TBAB (1.0 equiv)

  • Base:

    
     or 
    
    
    
    (2.5 equiv)
  • Solvent: DMF

  • Temp: 80°C

References

  • Structure-Based Discovery of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.

    • Source: Jiang, A. et al. Molecules (2018).[2]

    • Context: Describes the synthesis and optimization of the pyrrolo[2,3-b]pyrazine core.
    • URL:[Link]

  • Transition Metal-Catalyzed Functionaliz

    • Source: Gulevich, A. et al. Organic & Biomolecular Chemistry (2013).
    • Context: Comprehensive review on coupling reactions (Heck, Sonogashira) on pyrazine-fused systems.
    • URL:[Link]

  • The Heck Reaction: Parameters and Mechanisms.

    • Source: Organic Chemistry Portal.[3]

    • Context: General reference for ligand/base selection in Heck couplings.
    • URL:[Link]

  • Fragment-based discovery of potent ERK2 pyrrolopyrazine inhibitors.

    • Source:Bioorganic & Medicinal Chemistry Letters (2015).
    • Context: Demonstrates the utility of the specific scaffold in drug discovery.
    • URL:[Link]

Sources

Application Notes and Protocols: Selective Palladium-Catalyzed Amination of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Regioselectivity in Heterocyclic Drug Scaffolds

The 5H-pyrrolo[2,3-b]pyrazine, a 7-azaindole bioisostere, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The ability to selectively functionalize this heterocyclic system is paramount for the rapid generation of compound libraries and the fine-tuning of structure-activity relationships (SAR). The dihalogenated derivative, 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine, presents a particularly valuable starting material, offering two distinct handles for sequential cross-coupling reactions. This application note provides a detailed protocol and scientific rationale for the selective palladium-catalyzed amination at the C7-position, leveraging the differential reactivity of the C-I and C-Cl bonds in the Buchwald-Hartwig amination.[3]

The Principle of Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired arylamine.[4]

In the case of dihalogenated substrates, the regioselectivity of the amination is primarily governed by the relative rates of oxidative addition of the different carbon-halogen bonds to the palladium catalyst. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

C-I > C-Br > C-Cl > C-F

This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the halogen group, making the C-I bond the most susceptible to cleavage and oxidative addition. While some studies have noted that aryl iodides can, in some cases, react more slowly than aryl bromides due to the potential for iodide ions to inhibit the catalyst, the C-I bond is generally more reactive than the C-Cl bond.[5][6] Therefore, in the case of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine, the palladium catalyst is expected to selectively activate the C7-iodo bond, leaving the C3-chloro position intact for subsequent functionalization.

Experimental Protocol: Selective Amination at the C7-Position

This protocol details a general procedure for the selective amination of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine with a primary or secondary amine.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine≥95%Commercially available
Amine (primary or secondary)≥98%Commercially available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Commercially availableAir-sensitive, handle under inert atmosphere
Xantphos≥98%Commercially availableAir-stable ligand
Cesium Carbonate (Cs₂CO₃)≥99%Commercially availableFinely powdered and dried before use
1,4-DioxaneAnhydrousCommercially availableDegas before use
Nitrogen or Argon gasHigh purityFor inert atmosphere
Standard laboratory glasswareOven-dried before use
Reaction Setup and Procedure

Note: This reaction should be performed under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques.

  • Preparation of the Reaction Vessel: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Addition of Palladium Precatalyst: Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe. Then, add the amine (1.2 eq) via syringe.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

    • Wash the Celite® pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-amino-3-chloro-5H-pyrrolo[2,3-b]pyrazine derivative.

Visualization of the Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine - Cs₂CO₃ - Xantphos - Pd₂(dba)₃ flask Add to Flame-Dried Schlenk Flask reagents->flask purge Purge with N₂/Ar flask->purge add_solvents Add Anhydrous Dioxane and Amine purge->add_solvents heat Heat at 100-110 °C add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter through Celite® cool->filter extract Aqueous Workup filter->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for the selective amination.

The Catalytic Cycle: A Mechanistic Overview

The regioselective Buchwald-Hartwig amination of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine proceeds through a well-established catalytic cycle.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-I AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex AmineCoord->Amido - HX (via Base) Amido->Pd0 Reductive Elimination Product 7-Amino-3-chloro-5H- pyrrolo[2,3-b]pyrazine Amido->Product Substrate 3-chloro-7-iodo-5H- pyrrolo[2,3-b]pyrazine Substrate->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord Deprotonation

Caption: The catalytic cycle for the selective amination.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the palladium precatalyst and ligand. Ensure that the solvent is truly anhydrous and has been properly degassed, as oxygen can deactivate the catalyst.

  • Low Yield: The choice of base can be critical. While cesium carbonate is generally effective, other bases such as potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOt-Bu) may be screened for optimal results. However, stronger bases like NaOt-Bu may lead to side reactions with sensitive functional groups.[7]

  • Poor Regioselectivity: While the C-I bond is significantly more reactive, high reaction temperatures for prolonged periods could potentially lead to a small amount of amination at the C-Cl position. If this is observed, lowering the reaction temperature and carefully monitoring the reaction progress is recommended.

  • Ligand Choice: Xantphos is a robust and versatile ligand for this transformation. However, for challenging amine couplings, other electron-rich and sterically hindered biarylphosphine ligands such as RuPhos or BrettPhos could be explored.[8]

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination provides a reliable and regioselective method for the functionalization of the 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine scaffold. By exploiting the inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds, chemists can selectively introduce a diverse range of amino substituents at the C7 position. This protocol offers a robust starting point for the synthesis of novel 7-azaindole derivatives, facilitating the exploration of new chemical space in drug discovery programs.

References

  • Anderson, K. W., et al. (2006). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Angewandte Chemie International Edition, 46(31), 5891–5894. [Link]

  • Vargas, F., et al. (2023). Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling of Pyrrolo[2,1-f][4][5][6]triazin-4-amine. The Journal of Organic Chemistry, 88(17), 12133–12143. [Link]

  • Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides. Organic Letters, 11(16), 3622–3625. [Link]

  • Valente, C., et al. (2012). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 1(1), 84-90. [Link]

  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by a Well-Defined (π-Allyl)Pd(P(t-Bu)3)Cl Precatalyst. Journal of the American Chemical Society, 146(29), 20037–20046. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2011). Highly regioselective Buchwald-Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Chemical Communications, 47(3), 1066-1068. [Link]

  • Surry, D. S., & Buchwald, S. L. (2018). Buchwald-Hartwig reaction: An overview. Journal of Organometallic Chemistry, 861, 1-10. [Link]

  • Storch, T., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. GIT Laboratory Journal, 23(3), 24-26. [Link]

  • de la Torre, A., et al. (2020). Practical and sustainable preparation of pyrrolo[2,3-b]indoles by Cu/Fe catalyzed intramolecular C(sp2)-H amination. Green Chemistry, 22(19), 6439-6445. [Link]

  • Wang, X., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald-Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wang, X., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. [Link]

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Medicinal Chemistry, 12(10), 1642-1664. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable scaffold. The 5H-pyrrolo[2,3-b]pyrazine core is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for targeted therapies.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental choices to help you improve the yield and purity of your target compound.

Proposed Synthetic Pathway

A robust synthesis of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine from the commercially available 5H-pyrrolo[2,3-b]pyrazine starting material involves a two-step sequential halogenation. The order of these steps is critical for achieving high regioselectivity and overall yield. Based on the electronic properties of the bicyclic system, the pyrrole ring is more electron-rich and thus more susceptible to electrophilic substitution than the pyrazine ring. The C7 position is sterically less hindered and electronically favorable for the initial iodination, followed by a more challenging chlorination at the C3 position.

Synthetic_Workflow SM 5H-pyrrolo[2,3-b]pyrazine INT 7-iodo-5H-pyrrolo[2,3-b]pyrazine SM->INT Step 1: Iodination Reagent: NIS or I₂ Position: C7 PROD 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine INT->PROD Step 2: Chlorination Reagent: NCS Position: C3

Caption: Proposed two-step synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each answer provides a detailed explanation and actionable solutions.

General & Yield-Related Questions

Q1: My overall yield is consistently low (<20%). What are the most critical parameters to investigate?

A1: Low overall yield in this multi-step synthesis is a common challenge. The primary areas to focus on are:

  • Regioselectivity of Halogenation: The pyrrolo[2,3-b]pyrazine system has multiple potential sites for electrophilic substitution. Achieving high regioselectivity for C7-iodination and subsequent C3-chlorination is paramount. Incorrect site substitution leads to isomeric impurities that are difficult to separate and lower the yield of the desired product.

  • Reaction Conditions: Halogenation reactions on electron-rich heterocycles can be sensitive to temperature, solvent, and the specific halogenating agent used. Over-halogenation (di- or tri-halogenated species) or decomposition of the starting material can occur under conditions that are too harsh.

  • Purity of Intermediates: It is crucial to ensure the high purity of the 7-iodo-5H-pyrrolo[2,3-b]pyrazine intermediate before proceeding to the chlorination step. Impurities carried over from the first step can inhibit the second reaction or lead to a complex mixture of byproducts.

  • N-H Acidity and Potential for Side Reactions: The pyrrolic N-H proton is acidic and can be deprotonated by a base. While this is sometimes used to direct metallation, it can also lead to side reactions. In some cases, using a protecting group on the nitrogen can improve solubility and prevent unwanted reactions.[1]

Q2: My TLC analysis shows a complex mixture of spots after the reaction. What are the likely byproducts?

A2: A complex TLC profile typically points to issues with regioselectivity or over-halogenation. Potential byproducts include:

  • Isomeric Products: Halogenation at other positions on the ring (e.g., C2, C3, or C6).

  • Di-halogenated Products: Formation of dichloro-, diiodo-, or chloro-iodo isomers other than the desired 3,7-disubstituted product.

  • Starting Material: Incomplete reaction.

  • Decomposition Products: The pyrrolo[2,3-b]pyrazine core can be unstable under harsh acidic or oxidative conditions, leading to baseline material or unidentifiable spots on the TLC plate.

A troubleshooting workflow can help diagnose the issue:

Troubleshooting_Workflow decision decision result_incomplete Incomplete Reaction: - Increase reaction time - Increase temperature moderately - Check reagent quality decision->result_incomplete No decision_regio Is the major product the desired regioisomer? decision->decision_regio Yes result result start Low Yield / Impure Product start->decision Is starting material consumed? (check TLC/LCMS) result_regio Poor Regioselectivity: - Lower temperature - Screen solvents (e.g., DMF, CH₃CN, CH₂Cl₂) - Change halogenating agent decision_regio->result_regio No result_over Over-halogenation / Decomposition: - Use stoichiometric amount of reagent - Add reagent portion-wise - Lower temperature decision_regio->result_over Yes

Caption: Decision tree for troubleshooting low yields.

Step 1: Iodination Troubleshooting

Q3: My initial iodination step to form 7-iodo-5H-pyrrolo[2,3-b]pyrazine is low-yielding and produces multiple iodinated species. How can I improve this?

A3: Achieving regioselective C7 iodination is critical. The C7 position is electronically favored for electrophilic substitution, but controlling the reaction is key.

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is often the reagent of choice as it is easier to handle and often provides higher selectivity than molecular iodine (I₂).[3] Using I₂ can be effective but may require a base or an oxidizing agent to generate the active electrophile, which can complicate the reaction.[3][4]

  • Solvent Effects: The choice of solvent can significantly influence the reaction's outcome.

    • Acetonitrile (CH₃CN): A good starting point, as it's polar and aprotic.

    • Dimethylformamide (DMF): Can accelerate the reaction but may also lead to more side products if the temperature is not carefully controlled.

    • Dichloromethane (CH₂Cl₂): A less polar option that can sometimes improve selectivity at the cost of longer reaction times.

  • Temperature Control: Perform the reaction at 0 °C to room temperature. Running the reaction at elevated temperatures often leads to a decrease in selectivity and the formation of di-iodinated byproducts.

  • Stoichiometry: Use a slight excess (1.05 to 1.2 equivalents) of NIS. A large excess will almost certainly lead to di-iodination.

Step 2: Chlorination Troubleshooting

Q4: The chlorination of my 7-iodo intermediate to the final product is inefficient. What are the best conditions?

A4: Chlorination of the pyrrole ring is generally more challenging than iodination and often requires more forcing conditions, which can risk decomposition. The 7-iodo substituent is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution, making this step inherently slower.

  • Reagent Selection: N-Chlorosuccinimide (NCS) is the most common and effective reagent for this transformation.

  • Solvent and Temperature: A polar aprotic solvent like DMF or acetonitrile is recommended. You will likely need to heat the reaction, typically in the range of 40-80 °C. It is advisable to start at a lower temperature (e.g., 40 °C) and slowly increase it while monitoring the reaction progress by TLC or LCMS.

  • Reaction Time: This step can be slow. Allow the reaction to proceed for several hours (4-24 h) and monitor for the consumption of the starting material.

  • Lewis Acid Catalysis: In some cases, for deactivated systems, a mild Lewis acid catalyst can promote the reaction. However, this should be approached with caution as it can also promote decomposition.

Advanced Topics

Q5: Should I use an N-H protecting group? Which one is best?

A5: Using a protecting group on the pyrrole nitrogen can be highly advantageous. It can prevent N-halogenation, improve the solubility of the intermediates, and in some cases, alter the regioselectivity of the halogenation steps.

  • Tosyl (Ts) Group: A p-toluenesulfonyl (tosyl) group is a robust protecting group that is stable to the halogenation conditions. It can be introduced using tosyl chloride (TsCl) and a base like sodium hydride (NaH) in an anhydrous solvent like DMF.[1] Deprotection is typically achieved under basic conditions (e.g., NaOH or KOH in methanol/water).

  • Trityl (Tr) Group: The triphenylmethyl (trityl) group is a bulky protecting group that can offer steric hindrance to direct substitution. Its presence is noted in a commercially available, closely related compound.[5] It is typically removed under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂).

The choice of protecting group depends on the overall synthetic plan and the tolerance of other functional groups in the molecule to the deprotection conditions.

Optimized Experimental Protocols

The following protocols are based on established procedures for the halogenation of related 7-azaindole and pyrrolopyrazine systems.[1][3][6]

Protocol 1: Synthesis of 7-iodo-5H-pyrrolo[2,3-b]pyrazine (INT)
  • Preparation: To a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 equiv) in anhydrous acetonitrile (approx. 0.1 M concentration) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LCMS for the disappearance of the starting material.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 7-iodo intermediate.

Protocol 2: Synthesis of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine (PROD)
  • Preparation: Dissolve the purified 7-iodo-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv) in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.2 equiv) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction by TLC or LCMS. If the reaction is sluggish, the temperature can be cautiously increased to 80 °C.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product should be purified by column chromatography or recrystallization to obtain 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine.

Summary of Recommended Reaction Conditions

Step Reactant Reagent (Equiv.) Solvent Temperature Typical Time Key Considerations
1. Iodination 5H-pyrrolo[2,3-b]pyrazineNIS (1.1)Acetonitrile0 °C to RT4-6 hPortion-wise addition of NIS at 0 °C is critical for selectivity.
2. Chlorination 7-iodo-5H-pyrrolo[2,3-b]pyrazineNCS (1.2)DMF60-80 °C12-18 hThe starting material is deactivated; heating is required. Monitor carefully to avoid decomposition.
Protection (Optional) 5H-pyrrolo[2,3-b]pyrazineTsCl (1.2), NaH (1.2)Anhydrous DMF0 °C to RT2-4 hUse of a protecting group can improve yield and simplify purification.

References

  • Guareschi, R., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(21), 6523. Available from: [Link]

  • Mphahamele, M. J., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. Available from: [Link]

  • Wang, L., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry. Available from: [Link]

  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Malkov, A. V., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 412-418. Available from: [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 629-632. Available from: [Link]

  • Guareschi, R., et al. (2021). Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available from: [Link]

  • Guareschi, R., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available from: [Link]

  • Michalska, D., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. International Journal of Molecular Sciences. Available from: [Link]

  • Reddy, T. R., et al. (n.d.). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available from: [Link]

  • Hubert, J., & Beauchamp, A. L. (1985). Preparation and structure of 7-azaindolium salts containing unusual chloro-copper(II) anionic units. Canadian Journal of Chemistry, 63(11), 3145-3151. Available from: [Link]

  • PubChemLite. (n.d.). 3-chloro-5-iodo-7h-pyrrolo[2,3-c]pyridazine. Available from: [Link]

  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Dumitrascu, F., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(11), 2673. Available from: [Link]

  • Dighe, N. S., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline, 1, 221-226. Available from: [Link]

  • Imbiocas, A., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available from: [Link]

  • Schmidt, B., et al. (2021). Synthesis of new pyrazolo[3][7][8]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2871-2880. Available from: [Link]

  • Li, J., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7891. Available from: [Link]

  • Bouzayani, N., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 18, 101887. Available from: [Link]

  • Yutilova, K., et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters, 15(1), 1-16. Available from: [Link]

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Technical Support Center: Pd-Catalyzed Functionalization of 7-Iodo-7-Deazapurines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Last Updated: February 17, 2026

Executive Summary & Core Chemistry

The Scaffold: 7-iodo-7-deazapurine (pyrrolo[2,3-d]pyrimidine) is a "privileged scaffold" in kinase inhibitor discovery. The Challenge: While the C7-iodine bond is highly reactive toward oxidative addition, the electron-rich pyrrole ring and the coordinating ability of the N9-nitrogen create a narrow window for success. Common failure modes include catalyst poisoning (N9-coordination) and hydrodehalogenation (loss of iodine without coupling).

Strategic Decision Matrix

Before starting, categorize your substrate to select the correct "Engine" (Catalyst System).

CatalystSelection Start Start: 7-Iodo-7-Deazapurine CheckN9 Check N9 Position Start->CheckN9 Protected Protected (SEM, Boc, Me) CheckN9->Protected Unprotected Free NH CheckN9->Unprotected CouplingType Coupling Type? Protected->CouplingType Rec3 MUST PROTECT (SEM/THP/Boc) Before Coupling Unprotected->Rec3 Suzuki Suzuki-Miyaura (Aryl/Vinyl) CouplingType->Suzuki Sono Sonogashira (Alkynyl) CouplingType->Sono Rec1 Std: Pd(dppf)Cl2 Adv: XPhos Pd G3 Suzuki->Rec1 Rec2 Std: Pd(PPh3)2Cl2 + CuI Adv: Pd(tBu3P)2 (Cu-free) Sono->Rec2

Caption: Decision tree for selecting the optimal catalytic system based on substrate protection and coupling type.

Critical Optimization Modules

Module A: The "Engine" (Catalyst & Ligand)[1]
  • Standard Duty: Pd(dppf)Cl2·DCM or Pd(PPh3)4.

    • Why: The ferrocenyl ligand (dppf) has a large bite angle, stabilizing the Pd center during the catalytic cycle. It is robust for standard aryl boronic acids.

  • Heavy Duty (Difficult Cases): XPhos Pd G3 or A-taPhos Pd G3.

    • Why: If you observe dehalogenation (starting material converts to 7-H), the oxidative addition is successful, but transmetallation is slow, allowing the Pd-Ar intermediate to scavenge a hydride. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) accelerate reductive elimination and prevent this.

Module B: The "Chassis" (N9-Protection)
  • The Issue: The N9-H has a pKa ~13. Under basic coupling conditions, it deprotonates. The resulting anion is a potent ligand that binds Pd, shutting down the cycle ("poisoning").

  • The Fix: Always protect N9 if possible.

    • Best:SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl). Stable to base, removable with acid/fluoride.

    • Good:Boc (tert-Butyloxycarbonyl). Warning: Can fall off under harsh basic Suzuki conditions (e.g., K3PO4 at 100°C).

    • Avoid: Unprotected NH, unless using massive catalyst loading (10-20 mol%).

Troubleshooting Guides (FAQs)

Issue 1: Deiodination (Hydrodehalogenation)

User Report: "My 7-iodo starting material is gone, but I see the 7-H byproduct (M-126) instead of the coupled product."

Root Cause: The Pd(II)-Ar intermediate is reacting with a hydride source instead of the boronic acid. Sources of Hydride: Alcohols (solvent), water (excessive), or


-hydride elimination from alkyl impurities.
ParameterOptimization Action
Solvent Switch to DMF or Dioxane. Avoid MeOH/EtOH/iPrOH. These are primary hydride donors.
Base Use K2CO3 or Cs2CO3. Avoid strong alkoxides (KOtBu) which promote dehalogenation.
Catalyst Switch to XPhos Pd G3. Bulky ligands sterically crowd the metal, making hydride abstraction unfavorable compared to transmetallation.
Water Minimize Water. Use a 10:1 ratio (Solvent:Water) rather than 1:1. Only trace water is needed for the boroxine-to-boronic acid equilibrium.
Issue 2: Regioselectivity (C6-Cl vs. C7-I)

User Report: "I have 6-chloro-7-iodo-7-deazapurine. Will the Suzuki couple at the Chlorine or Iodine?"

Analysis: The C-I bond is significantly weaker (approx. 50-65 kcal/mol) than the C-Cl bond (approx. 80-95 kcal/mol). Protocol:

  • Temperature: Run at Room Temperature (25°C) to 40°C. C7-I reacts at mild temps. C6-Cl typically requires >80°C.

  • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of boronic acid. Excess reagent + high heat will eventually force the C6 coupling.

Issue 3: "Black Rain" (Catalyst Decomposition)

User Report: "The reaction mixture turned black immediately and stalled."

Root Cause: Pd(0) aggregation into inactive "palladium black" nanoparticles. This happens when the ligand dissociates or oxidative addition is too slow. Fix:

  • Add Free Ligand: Add 10-20% extra ligand (e.g., dppf or PPh3) to stabilize the active species.

  • Degassing: Oxygen accelerates phosphine oxidation, stripping the metal of ligands. Sparge with Argon for 15 mins before adding the catalyst.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Standard)

Target: 7-Aryl-7-deazapurines

  • Setup: Charge a vial with:

    • 7-iodo-7-deazapurine derivative (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl2·DCM (5 mol%)

    • K2CO3 (2.5 equiv)

  • Solvent: Add 1,4-Dioxane/Water (9:1) . Concentration: 0.1 M.

  • Process: Degas (sparge with Ar for 5 min). Cap and seal.

  • Reaction: Heat to 80°C for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.[1]

Protocol B: Sonogashira Coupling

Target: 7-Alkynyl-7-deazapurines[2]

  • Setup: Charge a vial with:

    • 7-iodo-7-deazapurine (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Pd(PPh3)2Cl2 (5 mol%)

    • CuI (2 mol%) - Keep Cu low to avoid homocoupling.

  • Solvent: Add anhydrous DMF (0.1 M) and Triethylamine (TEA) (3.0 equiv).

  • Reaction: Stir at Room Temperature for 1 hour. If sluggish, heat to 50°C.

    • Note: High heat (>80°C) in Sonogashira often leads to complex tars with this scaffold.

Advanced Troubleshooting Logic

Troubleshooting Problem Problem Detected Deiodo Deiodination (Product is 7-H) Problem->Deiodo NoRxn No Reaction (SM Recovered) Problem->NoRxn Homo Homocoupling (Alkyne-Alkyne) Problem->Homo Sol1 Remove Alcohols Switch to DMF/Dioxane Deiodo->Sol1 Hydride source? Sol2 Check N9 Protection Increase Temp to 100°C NoRxn->Sol2 Catalyst poisoned? Sol3 Degas Better (O2 leak) Reduce CuI loading Homo->Sol3 Oxidative?

Caption: Diagnostic flow for common reaction failures in Pd-catalyzed deazapurine functionalization.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for Sonogashira Coupling Reactions with 6-Chloro-7-iodo-7-deazapurine. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[4] Link

  • Seela, F., & Westermann, B. (1996). 7-Deazapurine nucleosides.[2][3][5] Bioorganic & Medicinal Chemistry Letters. (Foundational work on deazapurine functionalization).

  • Organic Chemistry Portal. (2024). Sonogashira Coupling Protocols and Mechanism. Retrieved from

  • WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

For further assistance, please contact the Structural Chemistry Support Team.

Sources

troubleshooting failed Sonogashira reactions with pyrrolopyrazine substrates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Sonogashira Reactions with Pyrrolopyrazine Substrates

Ticket ID: #SONO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Pd-Catalyzed Alkynylation on 5H-Pyrrolo[2,3-b]pyrazine Scaffolds

Executive Summary: The "Black Box" of Fused N-Heterocycles

If you are reading this, your reaction likely turned black immediately, stalled at 10% conversion, or produced a homocoupled alkyne dimer instead of your product.

The Core Problem: Pyrrolopyrazines are deceptive. The pyrazine ring is electron-deficient (facilitating oxidative addition), but the scaffold contains multiple nitrogen atoms capable of


-coordination to Palladium. This creates a "Catalyst Trap" where the Pd center binds to the substrate's nitrogen rather than the halogen, effectively poisoning the cycle. Furthermore, the acidic N-H proton (if unprotected) can interfere with the base, leading to solubility issues or competitive deprotonation.

This guide moves beyond "add more catalyst" and targets the mechanistic root causes of failure.

Diagnostic Logic Tree

Before altering conditions, identify the specific failure mode using the logic flow below.

TroubleshootingLogic Start Reaction Failed CheckTLC Analyze TLC/LCMS Start->CheckTLC NoProd Starting Material Intact (No Conversion) CheckTLC->NoProd WrongProd New Spot Observed CheckTLC->WrongProd CheckColor Check Reaction Color NoProd->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt NoChange No Color Change (Pale Yellow) CheckColor->NoChange Sol1 ISSUE: Catalyst Instability SOL: Change Ligand (dppf, XPhos) BlackPpt->Sol1 Sol2 ISSUE: Catalyst Poisoning SOL: High Temp or Cu-Free NoChange->Sol2 Identify Identify Spot WrongProd->Identify Dimer Alkyne Dimer (Glaser Product) Identify->Dimer Dehal De-halogenated SM (Hydrodehalogenation) Identify->Dehal Sol3 ISSUE: Oxygen Leak/Copper SOL: Freeze-Pump-Thaw Dimer->Sol3 Sol4 ISSUE: Hydride Source SOL: Dry Solvents/Change Base Dehal->Sol4

Figure 1: Decision matrix for diagnosing Sonogashira failures. Use this to select the correct module below.

Technical Modules: Root Cause & Resolution

Module A: The Catalyst Trap (N-Coordination)

Symptom: Reaction stalls early; starting material remains. Mechanism: The pyrazine nitrogens (N-4 or N-1) possess lone pairs that displace labile ligands (like


) on the Pd(0) species. This forms a stable, unreactive "dead" complex.
  • The Fix: Ligand Sterics & Bite Angle.

    • Avoid: Monodentate ligands like

      
       (found in 
      
      
      
      ). They dissociate too easily.
    • Recommend: Pd(dppf)Cl

      
       . The large bite angle and bidentate nature of dppf make it resistant to displacement by the pyrazine nitrogen [1].
      
    • Alternative: Bulky Buchwald ligands (e.g., XPhos ) create a steric shield that prevents the N-heterocycle from binding to the metal center while still allowing the oxidative addition of the C-Br bond [2].

Module B: The Copper Dilemma (Glaser Coupling)

Symptom: Consumption of alkyne, formation of alkyne dimer (A-A), but no cross-coupled product (A-B). Mechanism: Copper(I) facilitates the formation of the copper-acetylide. However, in the presence of trace oxygen, Cu catalyzes the homocoupling of the alkyne (Glaser-Hay reaction) faster than the transmetallation to Palladium occurs [3].

  • The Fix: Copper-Free Sonogashira.

    • Eliminating Copper removes the pathway for homocoupling.

    • Requirement: Since Cu is absent, the alkyne is not activated as a Cu-acetylide. You must use a stronger base (e.g.,

      
       or DBU) or an amine that can deprotonate the alkyne directly in the presence of a cationic Pd species [4].
      
    • Protocol Shift: Switch from

      
      /CuI to 
      
      
      
      /MeCN at elevated temperatures (
      
      
      ).
Module C: Substrate Protection

Symptom: Incomplete conversion, messy baseline. Mechanism: The N-H proton at the 5-position of pyrrolo[2,3-b]pyrazine is acidic (


). Bases like 

or

can deprotonate this, creating an anionic species that is insoluble or unreactive toward the catalytic cycle.
  • The Fix: Protect the N-5 position.

    • Groups: Tosyl (Ts), SEM, or Boc.

    • Why: Electron-withdrawing groups (Ts) pull density from the ring, making the C-Br bond more susceptible to oxidative addition and preventing N-anion formation [5].

The "Golden Standard" Protocols

Do not rely on generic conditions. Use these optimized workflows for pyrrolopyrazines.

Protocol A: The Robust Method (Protected Substrates)

Best for: Tosyl-protected pyrrolopyrazines, standard alkynes.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Catalyst Pd(dppf)Cl

· DCM
0.05High stability against N-poisoning.
Co-Cat CuI0.10Only if strictly anaerobic.
Base

3.0Acts as base and co-solvent.
Solvent DMF or DMF/THF (1:1)-0.1 M concentration.
Temp

-Heat is required for fused rings.

Step-by-Step:

  • Charge a microwave vial with Substrate (1.0 eq), CuI (0.1 eq), and Pd(dppf)Cl

    
     (0.05 eq).
    
  • Seal and purge with Argon for 5 minutes (balloon).

  • Add degassed DMF and

    
     via syringe.
    
  • Add Alkyne (1.2 eq) dropwise.

  • Heat to

    
     for 4–16 hours.
    
Protocol B: The "Difficult Case" (Copper-Free / Unprotected)

Best for: Unprotected 5H-pyrrolopyrazines, substrates prone to homocoupling.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Catalyst XPhos Pd G2 0.03Pre-formed active catalyst.
Base

2.0Inorganic base aids deprotonation.
Solvent MeCN or 1,4-Dioxane-Polar aprotic is essential.
Temp

-Higher barrier without Copper.

Step-by-Step:

  • Combine Substrate,

    
    , and XPhos Pd G2 in a vial.
    
  • Crucial: Perform 3 cycles of Vacuum/Argon backfill.

  • Add degassed MeCN.

  • Add Alkyne (1.5 eq).

  • Heat vigorously. Note: Reaction may turn dark orange/brown; this is normal for XPhos systems.

Mechanistic Visualization: Why It Fails

This diagram illustrates the competition between the productive cycle and the "N-trap" pathway.

Mechanism cluster_legend Pathway Legend Pd0 Pd(0) Active Species NTrap N-Coordination Complex (Catalyst Poisoning) Pd0->NTrap Pyrazine N binding (Fast w/ small ligands) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd C-Br Insertion (Favored by bulky ligands) Substrate Pyrrolopyrazine-Br Substrate->OxAdd TransMet Transmetallation (with Alkyne) OxAdd->TransMet Prod Coupled Product TransMet->Prod key1 Green Path: Desired Cycle key2 Red Path: Catalyst Death

Figure 2: The "Catalyst Trap." Small ligands allow Pd to coordinate to the pyrazine nitrogen (Red Path), effectively killing the catalyst. Bulky ligands force the reaction toward Oxidative Addition (Green Path).

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh


)

since it's cheap?
A: For simple aryl iodides, yes. For pyrrolopyrazines, no . The monodentate phosphines dissociate too easily, allowing the nitrogen on your scaffold to bind Pd. If you must use it, add excess ligand (

, 10-20 mol%) to shift the equilibrium, but Pd(dppf)Cl

is significantly more reliable [1].

Q: My reaction turns black instantly. Is it dead? A: "Pd Black" precipitation means the ligand has fallen off and Pd(0) has aggregated into metal particles. This confirms your ligand is not bulky or bidentate enough to stabilize the metal at the required temperature. Switch to XPhos or AmPhos based catalysts.

Q: How do I strictly degas without a Schlenk line? A: Sparging (bubbling gas through solvent) is often insufficient for Sonogashira. Use the Freeze-Pump-Thaw method:

  • Freeze solvent in liquid nitrogen.

  • Apply vacuum.

  • Thaw under static vacuum.

  • Backfill with Argon.

  • Repeat 3x. Oxygen is the enemy of the Sonogashira reaction.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Sonogashira Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7524–7525. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. (Historical Reference for Homocoupling mechanism).
  • Pu, X., Li, H., & Colacot, T. J. (2013). C–N Coupling of Heterocycles: The Role of Ligands. Journal of Organic Chemistry, 78(3), 568–581. (Mechanistic insight on N-poisoning).
  • Laufer, S. A., et al. (2013). Synthesis and Biological Testing of Pyrrolo[2,3-b]pyrazine Derivatives. Journal of Medicinal Chemistry, 56(12), 4880-4898.

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibition Profiles: The Pyrrolo[2,3-b]pyrazine Scaffold versus Key Heterocyclic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, which has positioned them as one of the most critical target classes in modern drug discovery. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of these inhibitors lies the "scaffold" — a core chemical structure that dictates how the molecule anchors itself within the ATP-binding pocket of the kinase.

The choice of a scaffold is a pivotal decision in medicinal chemistry, profoundly influencing a drug candidate's potency, selectivity, and pharmacokinetic properties. Among the pantheon of "privileged scaffolds" that have proven fruitful, the pyrrolo[2,3-b]pyrazine core has emerged as a versatile and potent framework. This guide provides an in-depth, objective comparison of the kinase inhibition profile of the pyrrolo[2,3-b]pyrazine scaffold against other foundational scaffolds in kinase inhibitor design: quinazoline , pyrimidine , and indole . Through a lens of structural biology, supported by experimental data and detailed methodologies, we will explore the nuances that make each scaffold unique and suited for different therapeutic challenges.

The Pyrrolo[2,3-b]pyrazine Scaffold: A Versatile Hinge-Binder

The 5H-pyrrolo[2,3-b]pyrazine scaffold, a bicyclic heterocycle containing fused pyrrole and pyrazine rings, has garnered significant attention for its utility in developing inhibitors against a range of kinases.[1][2] Its structure is particularly adept at interacting with the hinge region of the kinase ATP-binding site, a conserved segment that provides a critical anchoring point for inhibitors. The arrangement of nitrogen atoms in the pyrazine ring allows for the formation of key hydrogen bonds that mimic the interaction of the adenine base of ATP.

This scaffold has been successfully employed to generate potent inhibitors for several important kinase families. Notably, it forms the core of Erdafitinib , a potent pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor approved for the treatment of urothelial carcinoma.[3] Derivatives of this scaffold have also been explored as inhibitors of Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and ataxia telangiectasia and Rad3-related protein (ATR), showcasing its broad applicability.[3][4] The fused ring system provides a rigid and planar structure that can be readily functionalized at multiple positions, allowing chemists to fine-tune selectivity and physicochemical properties.

Comparative Analysis of Kinase Inhibitor Scaffolds

While the pyrrolo[2,3-b]pyrazine core is highly effective, it exists within a broader landscape of established scaffolds, each with its own distinct profile.

The Quinazoline Scaffold

A cornerstone of kinase inhibitor development, the quinazoline scaffold is composed of a fused pyrimidine and benzene ring.[5] This framework is at the heart of several first-generation EGFR inhibitors, such as Gefitinib and Erlotinib , which transformed the treatment of non-small cell lung cancer.[6]

  • Target Profile: Quinazolines have shown remarkable success in targeting receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR.[5][6]

  • Binding and Selectivity: Like pyrrolo[2,3-b]pyrazines, quinazolines are ATP-competitive and typically form one or two hydrogen bonds with the kinase hinge. The scaffold's extensive history means that structure-activity relationships (SAR) are well-understood, enabling the design of highly selective inhibitors.[6][7] However, modifications can also lead to multi-targeted agents, such as Lapatinib, which inhibits both EGFR and HER2.[6]

  • Comparison Point: While both scaffolds are excellent hinge-binders, the specific vectors for substitution differ, offering alternative ways to explore the topology of the ATP binding site and achieve selectivity against different kinases.

The Pyrimidine Scaffold

The pyrimidine ring is one of the most fundamental and versatile building blocks in medicinal chemistry.[8][9] Its structural resemblance to the purine ring of ATP makes it an ideal starting point for kinase inhibitor design.[9][10] It is a key component of numerous approved drugs, including the paradigm-shifting Bcr-Abl inhibitor Imatinib .[10]

  • Target Profile: Pyrimidine-based inhibitors target a vast and diverse range of the kinome, from tyrosine kinases (Bcr-Abl) to serine/threonine kinases (Aurora Kinases, CDKs).[9][10][11]

  • Binding and Selectivity: The pyrimidine core is a highly effective hinge-binding motif.[12] A significant challenge and opportunity with this scaffold is managing selectivity. Because the pyrimidine hinge-binding motif is accommodated by a large number of human kinases, derivatives can be promiscuous.[11][12] This can be a liability leading to off-target effects, or an advantage when developing multi-targeted therapies.

  • Comparison Point: Compared to the more rigid, bicyclic pyrrolo[2,3-b]pyrazine, the smaller, monocyclic pyrimidine scaffold offers greater conformational flexibility and different substitution patterns. This can be advantageous but also makes achieving high selectivity a more complex design challenge.

The Indole Scaffold

The indole scaffold, a fusion of a benzene and a pyrrole ring, is another privileged structure found in both natural products and synthetic pharmaceuticals.[13][14] Its planar nature allows it to fit snugly within the adenine-binding region of the kinase active site.[13] The multi-kinase inhibitor Sunitinib , used to treat renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example.[13]

  • Target Profile: Indole-based compounds have been developed to inhibit a wide array of kinases, including VEGFR, PDGFR, c-Kit, and CDKs.[13][15]

  • Binding and Selectivity: The NH group of the indole ring can act as a hydrogen bond donor, interacting with the kinase hinge. The scaffold's flat surface also facilitates favorable π-π stacking interactions within the active site.[16] The versatility of indole chemistry allows for extensive functionalization to optimize potency and selectivity.[15]

  • Comparison Point: The indole scaffold offers a different hydrogen bonding pattern compared to the pyrrolo[2,3-b]pyrazine core. While the pyrrolo[2,3-b]pyrazine primarily uses its pyrazine nitrogens as H-bond acceptors, the indole's pyrrole nitrogen acts as an H-bond donor, providing a fundamentally different anchoring strategy.

Data Summary: Comparative Scaffold Profiles

ScaffoldKey Structural FeaturesRepresentative Kinase TargetsExample Inhibitors/DrugsKey Characteristics & Strategic Value
Pyrrolo[2,3-b]pyrazine Fused pyrrole and pyrazine rings; rigid, planar system.FGFR, JAK, BTKErdafitinibStrong hinge-binder via pyrazine nitrogens; versatile for achieving selectivity across different kinase families.[3][4]
Quinazoline Fused pyrimidine and benzene rings.EGFR, VEGFR, HER2Gefitinib, Erlotinib, LapatinibWell-established scaffold with predictable SAR; highly successful for targeting receptor tyrosine kinases.[5][6]
Pyrimidine Monocyclic diazine ring.Bcr-Abl, Aurora, JAK, TBK1Imatinib, DasatinibHighly versatile and fundamental hinge-binding motif; selectivity can be challenging but offers opportunities for polypharmacology.[10][11][12]
Indole Fused pyrrole and benzene rings.VEGFR, PDGFR, c-Kit, CDKSunitinib, AbemaciclibHinge-binding via pyrrole NH donor; flat structure allows for significant van der Waals and stacking interactions.[13][16]

Visualizing Kinase Inhibition and Experimental Design

Signaling Pathway and Experimental Workflows

To understand the impact of an inhibitor, it is crucial to visualize both the biological context and the experimental methods used for its characterization. Below are diagrams representing a relevant signaling pathway and a standard experimental workflow.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT AKT->Gene PLCg->Gene Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor (e.g., Erdafitinib) Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway inhibited by a pyrrolo[2,3-b]pyrazine-based drug.

Kinase_Assay_Workflow start Start step1 Dispense Kinase, Substrate, and Inhibitor (Test Compound) start->step1 step2 Add ATP to Initiate Reaction step1->step2 step3 Incubate at RT step2->step3 step4 Add Detection Reagent (e.g., ADP-Glo™) step3->step4 step5 Measure Signal (Luminescence/Fluorescence) step4->step5 end Calculate IC50 step5->end

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Scaffold_Logic Scaffold Scaffold Choice (e.g., Pyrrolo[2,3-b]pyrazine) Hinge Hinge Binding (Potency Driver) Scaffold->Hinge SelectivityPocket Selectivity Pocket Interactions Scaffold->SelectivityPocket SolventFront Solvent Front Exposure (Properties) Scaffold->SolventFront Potency High Potency Hinge->Potency Selectivity High Selectivity SelectivityPocket->Selectivity

Caption: Logical relationship between scaffold choice and inhibitor properties.

Experimental Methodologies for Assessing Kinase Inhibition Profiles

Objective comparison requires robust and standardized experimental protocols. The following are foundational assays for characterizing any kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a typical luminescence-based assay (e.g., ADP-Glo™) to measure the concentration of inhibitor required to reduce kinase activity by 50% (IC50).

Principle: The assay quantifies the amount of ADP produced in a kinase reaction. Lower ADP levels correspond to higher inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution starting from 10 µM) in an appropriate solvent like DMSO.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of kinase solution (e.g., FGFR1 in kinase buffer).

  • Inhibitor Addition: Add 25 nL of the serially diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

  • Initiation: Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km value for the kinase).

  • Incubation: Mix the plate and incubate for 1 hour at room temperature.

  • ADP Detection: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling

This describes the principle behind large-scale panel screening (e.g., DiscoverX KINOMEscan™) to assess an inhibitor's selectivity.

Principle: This is a competition binding assay. An inhibitor is tested for its ability to displace a ligand from the ATP-binding site of a large number of kinases.

Step-by-Step Methodology:

  • Compound Submission: Provide the test inhibitor at a specified concentration (typically 1 µM for initial screening).

  • Assay Performance (by vendor):

    • DNA-tagged kinases are incubated with the test compound and an immobilized, active-site directed ligand.

    • The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

    • A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis: The results are typically reported as "% Control" or "% Inhibition". A lower percentage signifies a stronger interaction.

  • Interpretation: The resulting "kinome tree" visualization provides a powerful overview of the inhibitor's selectivity. Potent inhibitors of a few kinases are considered selective, while those that bind many are considered promiscuous.

Protocol 3: Cellular Target Engagement (Western Blot)

This protocol confirms that the inhibitor affects the intended kinase in a cellular context by measuring the phosphorylation of a downstream substrate.

Principle: A potent and cell-permeable inhibitor should decrease the phosphorylation of its direct or indirect substrates. This change is detected using phospho-specific antibodies.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells that express the target kinase (e.g., a cancer cell line with an activating FGFR mutation) and grow to ~80% confluency.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal loading. A dose-dependent decrease in the phospho-protein signal indicates cellular target engagement.

Conclusion and Future Perspectives

The selection of a chemical scaffold is a foundational element of kinase inhibitor design, with each core offering a unique set of advantages and challenges. The pyrrolo[2,3-b]pyrazine scaffold has proven itself to be a highly effective framework, capable of generating potent and selective inhibitors against clinically relevant targets like FGFR.

When compared to other privileged scaffolds, its distinct characteristics become clear. It provides a rigid, bicyclic alternative to the more flexible pyrimidine core, often simplifying the path to selectivity. It presents a different hydrogen-bonding pattern than the indole scaffold and has shown broader applicability beyond the RTKs frequently targeted by quinazolines .

The ultimate choice of scaffold depends on the specific kinase target, the desired selectivity profile, and the overall goals of the drug discovery program. As our understanding of the human kinome deepens, the strategic deployment of diverse and versatile scaffolds like pyrrolo[2,3-b]pyrazine will continue to be essential. Future innovations will likely involve the development of novel scaffolds with unique three-dimensional shapes to access less-conserved regions of the ATP pocket, as well as the design of covalent and allosteric inhibitors that move beyond the traditional ATP-competitive paradigm. By leveraging the rich chemical diversity offered by these core structures, researchers are well-equipped to develop the next generation of targeted therapies.

References

  • Benchchem. A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwOFRENNThG7FqGNhTOVYp_kN3MiAvaM6X7ejRRfPRCMHpt-xj72-QBmZDL544cbA6kAFxRliC4YQShT5Zq0kSmc_YOnkpRcN3oqcAqe_5d3oBqBuAbmsua3zYzqdxK5d4cwu7SfZhYaFVLQAvscdibW_AfX1D5xUaGyMOu8nsxLqAdLQ07XDa9yiChqxRGt8bO4kyxgMO807BO8gfvT1JnIR4Y9yfCmctKBZZZ3N1er84vN9VQQ4TTetDag==]
  • PubMed. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz_2_dlcnzco1WcR6dYMUdTbz55qFRuUA4LLMvzToMpCjm1uZIPi1Jb7keLdcTnk02EEtotTwNoGf_qe9wY_l438QicruIWLW7cXJDm42jX0FIFDqaJc2t1bX3l9kXOC5zf1E=]
  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [URL: https://www.mdpi.com/1420-3049/28/11/4533]
  • ACS Publications. Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00155]
  • RACO. The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. [URL: https://www.raco.cat/index.php/ArsPharmaceutica/article/view/421115]
  • MDPI. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [URL: https://www.mdpi.com/1420-3049/28/2/952]
  • RSC Publishing. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. [URL: https://doi.org/10.1039/D5MD00849B]
  • PubMed. Exploring the scaffold universe of kinase inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/25567776/]
  • Benchchem. The Indole Scaffold: A Privileged Starting Point for Novel Kinase Inhibitors in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHzAVjmQpZ6T_3SbXFurwjfE4vDW_R3iAouyaAMCaTHXhuY5cCsALCL6Vdj4UwUUalGjYkVyBznByeshO5o-ipal7pJh33c8u2sIU8j0kIZ-2tRZwF3U1TsZ6vdFX_yija0725GrBAeAY1vfNVjHRfISXZs3VSBDlGWmlioOwxGhhx8e2BoleEm4sQ8fh6nhSxtf5PGWRUHWXDvMy4PtZ4067QWsdnwHbN8YAk6LfDJJqFA6AMRULa5g==]
  • Benchchem. Unraveling the Selectivity of Quinazoline-7-Carbonitrile Based Kinase Inhibitors: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE68BUZoAFtlA6mjVNA2BCNi_9cAobSrP2F3U4AC1Dkb6R5_frA0b7e6UWVrZO2UydFUCBvN5D__01AR_zUeF7wNKZNYmedr_1AgdxeHfQeCY6Sg2SbsPMENaOiP_hsIvU1RPXBSHP_uBc6G01YYbAXR57pP6kTDezftsXAS2g_GTrw4nO0SL2GUBQJbeLkxlJMnlq4nCElGlHXoBaLXqCPn1nlhEYnrOG5iaxBrdZZlTSkbvhjYW8iIdCs8N-Rwzt-]
  • MDPI. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [URL: https://www.mdpi.com/1422-0067/23/20/12211]
  • Benchchem. Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3GaRAlpQbjF1BM8fYh17YB00TvEWxc5NcxflgNbpqy2sjX00obxzzCE-1nFIbfjtnbiGKnrd76b_kMFg6jtJED49_i3TZC0tbhsj9n8sw-Qcte3fX_WtkGF2gcXtOVXINGqRbNin86Mtdw5_U_sQc2ikO4xq2q0WVk3mbK2GCQ9D1ciecuoWAWRBatf5Wn8haB36HC_hDgTEw4fVQSkoip75kxFGgnknWdXw==]
  • ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00440]
  • Benchchem. Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVHT4D3j-zm3s4OzCtxgsZDwZ79UP7YPJt2mWhb12ecncS0oa_o-clMM242YBGsBkVKyQ5kIy_0u23LDGrU_l5824ryeOQxnk-aJkYiK6pMv0biHS_GfXyU4l--ZNJmJI67kbhluL6M0oPQJ3f5lCkIkmpCKAhTTZZ17gGm0Xi9FEFVin5ABMCxdI9zen1FG8yMExHBF3DoASVTqAs8MrQDuW31lsYbE_GRcFuA4Us9lHYPgtJFw==]
  • PMC. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10886899/]
  • MDPI. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [URL: https://www.mdpi.com/1420-3049/26/20/6265]
  • PMC. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8582046/]
  • PharmaBlock. Pyrimidines in Drug Discovery. [URL: https://www.pharmablock.com/news/pyrimidines-in-drug-discovery.html]
  • MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [URL: https://www.mdpi.com/1422-0067/25/4/2330]
  • PMC. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5448003/]
  • ACS Publications. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.3c00062]
  • MDPI. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [URL: https://www.mdpi.com/1420-3049/23/3/686]
  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6000049/]
  • ResearchGate. Pyrrolopyrazine derivatives: synthetic approaches and biological activities. [URL: https://www.researchgate.net/publication/354674069_Pyrrolopyrazine_derivatives_synthetic_approaches_and_biological_activities]
  • bioRxiv. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [URL: https://www.biorxiv.org/content/10.1101/2023.03.19.533317v1]
  • SciSpace. Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. [URL: https://typeset.
  • MDPI. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [URL: https://www.mdpi.com/1420-3049/23/3/686/htm]
  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [URL: https://www.mdpi.com/1424-8247/16/9/1301]
  • Preprints.org. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [URL: https://www.preprints.org/manuscript/2017030273/v1]

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comparative analysis of different cross-coupling methods for 7-functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The C7 position of the indole scaffold represents a unique challenge in medicinal chemistry. Unlike the electronically activated C3 position (susceptible to electrophilic aromatic substitution) or the C2 position (accessible via lithiation/protection strategies), the C7 position is electronically neutral and sterically crowded by the N1-substituent.

This guide compares three distinct methodologies for accessing C7-functionalized indoles:

  • Pd-Catalyzed C–H Activation: The modern standard utilizing transient or removable directing groups (DGs).

  • Ir-Catalyzed C–H Borylation: A sterically governed approach often requiring blocking groups or specific directing strategies.[1]

  • Classical Cross-Coupling (Suzuki-Miyaura): The benchmark method relying on pre-functionalized 7-haloindoles.

Key Recommendation: For late-stage functionalization (LSF) of complex scaffolds, Ir-Catalyzed Borylation offers the mildest conditions. For scalable synthesis of building blocks, Pd-Catalyzed C–H Activation provides the best balance of atom economy and step count. Classical Coupling remains the contingency for substrates intolerant to transition metal activation conditions.

Strategic Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal C7-functionalization strategy based on substrate constraints.

C7_Decision_Tree Start Start: Target C7-Functionalized Indole Is_N_Protected Is N1 position free or easily protected? Start->Is_N_Protected Scale Scale of Reaction? Is_N_Protected->Scale Yes (Can install DG) Method_C Method C: Classical Suzuki (Pre-functionalized 7-Br Indole) Is_N_Protected->Method_C No (N1 fixed/sensitive) Substrate_Complexity Substrate Complexity? Scale->Substrate_Complexity <1g (Discovery) Method_A Method A: Pd-Catalyzed C-H Activation (Req. N-Pivaloyl/Phosphinoyl DG) Scale->Method_A >10g (Process Scale) Substrate_Complexity->Method_A Low/Medium Method_B Method B: Ir-Catalyzed Borylation (Silyl-Directed or Steric Control) Substrate_Complexity->Method_B High (Late Stage)

Figure 1: Strategic decision matrix for selecting C7-functionalization methodology.

Technical Analysis of Methodologies

Method A: Pd-Catalyzed C–H Activation (Directing Group Strategy)

This method leverages the Concerted Metalation-Deprotonation (CMD) mechanism. A Directing Group (DG) on the indole nitrogen coordinates to Palladium, steering it to the C7 position via a thermodynamically favored 6-membered transition state, overriding the kinetic preference for C2/C3.

  • Mechanism: Pd(II)/Pd(0) catalytic cycle.[2]

  • Key Reagents: Pd(OAc)₂, Ag₂CO₃ (oxidant), Pivalic acid (ligand/proton shuttle).

  • Critical Success Factor: The choice of DG.[3][4][5][6] The N-Pivaloyl or N-Phosphinoyl groups are bulky enough to discourage C2 attack and position the metal at C7.

Method B: Ir-Catalyzed C–H Borylation (Steric/Directed)

Iridium catalysis (typically [Ir(OMe)(cod)]₂ with bipyridine ligands) is governed by sterics.[1]

  • Undirected: Favors C2 or C3. C7 is only accessed if C2/C3 are blocked.

  • Directed: Recent advances use a Hydrosilyl (N-SiHAr₂) group. The Si-H bond undergoes oxidative addition to Ir, tethering the catalyst and directing the Borylation to C7 via a geometric reach that precludes C2.

Method C: Classical Suzuki-Miyaura Coupling

Relies on synthesizing 7-bromoindole, typically via the Bartoli or Leimgruber-Batcho synthesis from nitrobenzenes, followed by standard Pd(0) coupling.

  • Pros: 100% Regiocontrol.

  • Cons: Poor atom economy; requires multi-step synthesis of the starting material if not commercially available.

Comparative Data Analysis

FeatureMethod A: Pd-C7 ActivationMethod B: Ir-C7 BorylationMethod C: Classical Suzuki
Regioselectivity High (>20:1 C7:C2) with DGHigh (>20:1) only with Si-DGPerfect (Pre-installed)
Atom Economy High (Direct C-H to C-C)Moderate (Requires Bpin)Low (Halogen waste)
Step Count 2-3 (Install DG -> Run -> Cleave)2 (Silylation -> Borylation)4+ (Synthesis of 7-Br core)
Scalability Excellent (Process friendly)Moderate (Cost of Ir/Ligand)Good (Robust chemistry)
Functional Group Tol. Moderate (Oxidant sensitive)Excellent (Mild conditions)Excellent
Cost Driver Pd Catalyst + Ag OxidantIr Catalyst + BpinStarting Material Synthesis

Mechanistic Visualization

Understanding the divergence in mechanism is crucial for troubleshooting.

Mechanism_Comparison cluster_Pd Pd-Catalyzed (CMD Pathway) cluster_Ir Ir-Catalyzed (Directed Borylation) Pd_Start Pd(OAc)2 + Indole-DG TS_CMD 6-Membered TS (Ag-assisted) Pd_Start->TS_CMD C-H Activation Pd_Int C7-Pd-L Intermediate TS_CMD->Pd_Int Prod_Pd 7-Aryl Indole Pd_Int->Prod_Pd Reductive Elim. Ir_Start Ir(I) + Indole-SiH Ox_Add Oxidative Add. (Ir inserts into Si-H) Ir_Start->Ox_Add Ir_Int Si-Ir-H Intermediate Ox_Add->Ir_Int Geometry Check Prod_Ir 7-Boryl Indole Ir_Int->Prod_Ir C-H Borylation

Figure 2: Mechanistic divergence between Pd-CMD activation and Ir-Silyl directed borylation.

Experimental Protocols

Protocol A: Pd-Catalyzed C7-Arylation (N-Pivaloyl Direction)

Based on the methodology established by the Shi Group (JACS, 2016).

Scope: Direct arylation of Indoles with Aryl Boronic Acids.

  • Substrate Prep: Protect Indole with Pivaloyl chloride (NaH, THF, 0°C) to generate N-Pivaloyl Indole .

  • Reaction Setup:

    • In a 20 mL sealed tube, add N-Pivaloyl Indole (0.2 mmol, 1.0 equiv).

    • Add Aryl Boronic Acid (0.3 mmol, 1.5 equiv).

    • Catalyst: Pd(OAc)₂ (2.2 mg, 5 mol%).

    • Oxidant: Ag₂CO₃ (110 mg, 2.0 equiv).

    • Additive: Pivalic Acid (0.5 equiv) - Crucial for proton shuttling in CMD.

    • Solvent: HFIP (Hexafluoroisopropanol) or Toluene (2.0 mL). HFIP often accelerates C-H activation.

  • Execution: Seal and heat to 100°C for 16–24 hours.

  • Workup: Filter through Celite (remove Ag residues), concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

  • DG Removal (Optional): Treat product with NaOH/MeOH at reflux to cleave the Pivaloyl group.

Validation Check: Look for the disappearance of the C7 proton doublet in ¹H NMR (typically ~7.5-7.8 ppm depending on substitution).

Protocol B: Ir-Catalyzed C7-Borylation (Silyl-Directed)

Based on the methodology established by the Hartwig Group (JACS, 2014).

Scope: Installation of Boron pinacol ester (Bpin) at C7.

  • Substrate Prep: React Indole with Chlorodietheylsilane (Et₂SiHCl) to form N-(Diethylsilyl)indole .

  • Reaction Setup:

    • In a nitrogen-filled glovebox, combine N-Silyl Indole (0.5 mmol).

    • Boron Source: HBpin (0.55 mmol, 1.1 equiv).

    • Catalyst Precursor: [Ir(cod)Cl]₂ (1.5 mol%).

    • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).

    • Solvent: THF (1.0 mL).

  • Execution: Heat at 80°C for 12 hours.

  • Workup:

    • The product is a C7-Borylated N-Silyl indole.

    • In situ transformation: Can be directly used in Suzuki coupling, or oxidized to the phenol.

    • Desilylation: Treat with TBAF (THF) to yield the free N-H 7-boryl indole.

Validation Check: GC-MS analysis showing M+ mass of Indole+Bpin. Regioselectivity is confirmed by NOE correlations between the Bpin methyls and the C6 proton.

References

  • Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(1), 495–498. [3]

  • Robbins, D. W., & Hartwig, J. F. (2014). A Simple, Multidimensional Approach to High-Throughput Discovery of Catalytic Reactions. Science, 333(6048), 1423-1427. (Contextualizing Silyl-directed borylation).

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism.[7] Journal of the American Chemical Society, 136(11), 4287–4299.

  • Gao, J., et al. (2023). Pd-Catalyzed C-7 Arylation of Indolines with Aryltriazenes under Mild Conditions.[8] The Journal of Organic Chemistry, 88(15), 11056-11068.[8] [8]

Sources

Metabolic Stability Assessment of 3-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Scaffold Analysis

The 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for developing Type I and Type II kinase inhibitors (e.g., FGFR, JAK, and c-Met inhibitors). Its structural homology to ATP allows it to bind effectively to the kinase hinge region.

However, from a metabolic perspective, this scaffold presents unique challenges that standard "screen-and-go" assays often miss. As a Senior Application Scientist, I advise shifting from generic protocols to a targeted assessment strategy that addresses its specific chemical liabilities.

The "Soft Spot" Analysis

Before designing the assay, we must understand where metabolism is likely to occur.

  • Pyrrole Nitrogen (N-5): The free NH is a prime target for N-glucuronidation by UGT enzymes. Standard microsomal assays (which lack UGT cofactors) will generate false-negative stability data, making the compound appear more stable than it is in vivo.

  • Pyrazine Ring Oxidation: The electron-deficient pyrazine ring is generally stable to oxidation, but the introduction of electron-donating groups during lead optimization can make it susceptible to CYP-mediated hydroxylation.

  • Halogen Reactivity (GSH Trapping): The 3-chloro substituent on the pyrazine ring is activated for Nucleophilic Aromatic Substitution (

    
    ). In the presence of Glutathione (GSH), this can lead to the formation of reactive metabolites, a key driver of idiosyncratic toxicity.
    

Comparative Methodology: Selecting the Right Assay

To accurately assess this scaffold, you must choose the correct biological system. Below is a comparison of the three primary methodologies.

FeatureLiver Microsomes (HLM/RLM) Cryopreserved Hepatocytes GSH Trapping Assay
Primary Utility Phase I (CYP) Oxidation screening.Gold Standard: Phase I & II (CYP + UGT).Toxicity Risk Assessment.
Relevance to Scaffold Low. Misses the critical N-glucuronidation pathway common to pyrrolo-pyrazines.High. Captures N-glucuronidation at the pyrrole NH and holistic clearance.Critical. Detects reactive displacement of the 3-Cl or 7-I groups.
Cost/Throughput Low Cost / High Throughput.[1]Moderate Cost / Medium Throughput.Moderate Cost / Low Throughput.
Recommendation Use only for initial ranking of N-alkylated analogs.Mandatory for the core scaffold and free-NH analogs.Mandatory early safety screen for halogenated cores.
Decision Logic for Assay Selection

The following decision tree illustrates the logical flow for assessing analogs of this scaffold.

AssaySelection Start Start: 3-Cl-7-I-pyrrolo[2,3-b]pyrazine Analog CheckNH Is the Pyrrole NH Free? Start->CheckNH Microsomes Microsomal Stability (HLM) (Phase I only) CheckNH->Microsomes No (N-alkylated) Hepatocytes Hepatocyte Stability (Phase I + II) CheckNH->Hepatocytes Yes (Free NH) GSH_Trap GSH Trapping Assay (Reactive Metabolite Check) Microsomes->GSH_Trap If t1/2 > 30 min Hepatocytes->GSH_Trap Parallel Run

Figure 1: Decision matrix for selecting the appropriate metabolic stability assay based on structural features.

Experimental Protocol: Hepatocyte Stability & Intrinsic Clearance

This protocol is designed to be self-validating , ensuring that cell viability and enzyme activity are maintained throughout the incubation.

Materials
  • Test Compound: 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine analog (10 mM DMSO stock).

  • System: Cryopreserved Human Hepatocytes (pool of >10 donors).

  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E, pH 7.4.

  • Reference Standards:

    • Low Clearance: Warfarin or Tolbutamide.

    • High Clearance: Verapamil or Propranolol.

Step-by-Step Workflow
  • Thawing & Viability Check: Thaw hepatocytes rapidly at 37°C. Centrifuge (50g, 5 min) and resuspend. Critical: Viability must be >75% via Trypan Blue exclusion.

  • Incubation Setup:

    • Cell Density:

      
       cells/mL.
      
    • Compound Concentration:

      
       (keeps DMSO < 0.1% to avoid enzyme inhibition).
      
    • Timepoints: 0, 15, 30, 60, 90, 120 min.

  • Reaction Termination:

    • Transfer

      
       of incubate into 
      
      
      
      ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
    • Vortex for 10 min, Centrifuge at 4000g for 20 min.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column (e.g., Waters BEH C18).

    • Mobile Phase: A:

      
       Formic Acid in 
      
      
      
      ; B:
      
      
      Formic Acid in ACN.[2][3]
    • Gradient: 5% B to 95% B over 2 min.

Analytical Parameters (Representative)
ParameterSettingRationale
Ionization ESI Positive (+)Nitrogen-rich heterocycles ionize best in positive mode.
MRM Transition

Monitor loss of HCl (36 Da) or HI (128 Da) to confirm halogen presence.
GSH Scan Neutral Loss of 129 DaSpecific scan to detect Glutathione adducts (indicates toxicity).

Data Analysis & Interpretation

The raw data (Peak Area Ratio) is plotted against time to determine the elimination rate constant (


).
Calculation of Intrinsic Clearance ( )


  • Scaling Factors: 120 million cells/g liver; 25.7 g liver/kg body weight (Human).

Comparative Performance Data

The table below illustrates how the 3-chloro-7-iodo core compares to a functionalized analog and reference standards. This data highlights the impact of structural modification.[4]

Compound ClassStructure Description

(min)

(

cells)
Metabolic Fate
Core Scaffold 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine15 - 25 High (>40) Rapid N-glucuronidation; GSH conjugation at C-3.
Optimized Analog N-methylated, C-7 functionalized (e.g., FGFR inhibitor)> 120 Low (<10) Blocked Phase II site; Steric hindrance reduces oxidation.
Ref. Standard Verapamil (High Clearance)10 - 15 High (>50) Extensive CYP3A4 oxidation (N-dealkylation).
Ref. Standard Warfarin (Low Clearance)> 240 Low (<3) Minimal metabolism in short incubation.
Metabolic Pathway Visualization

Understanding the fate of the molecule is crucial for optimization.

Metabolism Parent 3-Cl-7-I-pyrrolo[2,3-b]pyrazine (Parent) Oxidation Pyrazine N-Oxidation (CYP Mediated) Parent->Oxidation Minor Pathway Glucuronide N-Glucuronide (UGT Mediated) Parent->Glucuronide Major Pathway (if NH free) GSH_Adduct GSH Adduct (Toxic Liability) Parent->GSH_Adduct S_NAr Displacement of 3-Cl

Figure 2: Predicted metabolic pathways for the halogenated pyrrolo-pyrazine core.

Expert Insights & Troubleshooting

  • The "Stability Cliff": If your analog shows high stability in microsomes but high clearance in vivo, you likely have a Phase II mismatch . Switch to hepatocytes immediately to capture the glucuronidation.

  • GSH Adducts: If you detect a mass shift of +307 Da (GSH addition) or +271 Da (GSH displacement of Chlorine), this is a "Red Flag" for toxicity. Structural modification (e.g., adding steric bulk near the C-3 position) is required to block this attack.

  • Solubility: These planar, halogenated heterocycles can have poor aqueous solubility. Ensure your final DMSO concentration in the assay is

    
     and verify solubility in the buffer before incubation to avoid false "stability" due to precipitation.
    

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Jiang, A. et al. (2018).[5] PMC.

  • Metabolic Stability and its Role in Biopharmaceutical Development. Patel Singh (2024). Longdom.

  • Combination of GSH Trapping and Time-Dependent Inhibition Assays. Nakayama, S. et al. (2011).[1][6] Drug Metabolism and Disposition.[1][4][7]

  • On the Metabolic Stability of Fluorinated Small Molecules. Hagmann, W.K. (2008). Journal of Medicinal Chemistry.

Sources

comparing the synthetic accessibility of different deazapurine cores

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the synthetic accessibility of 1-, 3-, 7-, and 9-deazapurine cores.

Executive Summary: The Isostere Landscape

In medicinal chemistry, deazapurines are "privileged scaffolds" used to modify the hydrogen-bonding capabilities, pKa, and metabolic stability of purine nucleosides. While they share a structural homology, their synthetic accessibility varies drastically due to the electronic consequences of nitrogen-to-carbon substitution.

This guide objectively compares the four primary cores. 7-Deazapurine is the industry benchmark for accessibility, while 9-Deazapurine presents the highest barrier to entry due to the requirement for C-glycosidic bond formation. 1- and 3-Deazapurines occupy a middle ground, complicated primarily by regiochemical ambiguity during glycosylation.

Quick Comparison Matrix
Core (Purine Numbering)IUPAC ScaffoldSynthetic AccessibilityPrimary ChallengeKey Reaction Class
7-Deazapurine Pyrrolo[2,3-d]pyrimidineHigh (Routine)N7 vs. N9 RegioselectivityVorbrüggen Glycosylation
1-Deazapurine Imidazo[4,5-b]pyridineMedium Pyridine ring formationCyclocondensation
3-Deazapurine Imidazo[4,5-c]pyridineMedium-Low N9 vs. N7 Isomer SeparationMitsunobu Coupling
9-Deazapurine Pyrrolo[3,2-d]pyrimidineLow (Specialized)C-C Bond FormationHeck Coupling / Friedel-Crafts

Deep Dive: Synthetic Methodologies & Causality

7-Deazapurines: The "Benchmark" Standard

The 7-deazapurine scaffold is the most synthetically accessible due to the electron-rich pyrrole ring, which facilitates electrophilic substitution, and the availability of stable precursors.

  • Mechanism: The removal of N7 eliminates the Hoogsteen hydrogen bond acceptor, often increasing duplex stability in oligonucleotides due to reduced cation binding.

  • Synthetic Route: The standard approach involves the nucleobase anion glycosylation (sodium salt method) or the Vorbrüggen procedure (silylated base + Lewis acid).

  • Critical Insight: While accessible, regioselectivity is the main variable. Under kinetic control (e.g., NaH/MeCN), mixtures of N7 and N9 glycosides can form. However, using bulky Lewis acids (TMSOTf) and thermodynamic control heavily favors the desired N9-isomer (analogous to natural purines).

9-Deazapurines: The C-Nucleoside Challenge

Replacing N9 with carbon transforms the glycosidic bond from a hydrolytically unstable C-N bond to a robust C-C bond. This confers metabolic stability (resistance to phosphorylases) but fundamentally changes the synthetic logic. You cannot simply "glycosylate" a nitrogen; you must form a carbon-carbon bond.

  • Method A: Heck Coupling (Modern Standard): Palladium-catalyzed cross-coupling of an iodinated heterocycle with a glycal. This is preferred for its modularity but requires stereoselective reduction of the resulting ketone.

  • Method B: Friedel-Crafts (Classical): Direct alkylation of the base. This is often low-yielding and limited to specific electron-rich substrates.

  • Causality: The high synthetic "cost" of 9-deazapurines is justified only when metabolic stability (e.g., PNP inhibition) is the primary efficacy driver.

1- and 3-Deazapurines: The Regioselectivity Trap

These cores (imidazo-pyridines) retain the N9 nitrogen, allowing for standard N-glycosylation. However, the asymmetry of the pyridine ring creates significant regioselectivity challenges between the N1 and N3 positions of the imidazole ring (corresponding to N9 and N7 in purines).

  • 3-Deazapurine: The Mitsunobu reaction is frequently employed but notoriously yields mixtures of N9 (desired) and N7 isomers. The steric environment of the pyridine nitrogen (N3 in purine numbering) influences the ratio, often requiring tedious chromatographic separation.

Visualizing the Synthetic Logic

The following diagram maps the decision process for selecting a synthetic route based on the target core.

DeazapurineSynthesis Start Target Deazapurine Core Branch7 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Start->Branch7 Branch9 9-Deazapurine (Pyrrolo[3,2-d]pyrimidine) Start->Branch9 Branch13 1- & 3-Deazapurine (Imidazo-pyridines) Start->Branch13 Method7 Vorbrüggen Glycosylation (Silylated Base + TMSOTf) Branch7->Method7 Standard Route Outcome7 High Yield N9-Regioselective Method7->Outcome7 Decision9 Isostere Type? Branch9->Decision9 Method9A Heck Coupling (Pd cat. + Glycal) Decision9->Method9A Modern/Versatile Method9B Friedel-Crafts (Acid cat.) Decision9->Method9B Specific Substrates Outcome9 C-Nucleoside (C-C Bond) High Stability / High Effort Method9A->Outcome9 Method9B->Outcome9 Method13 Mitsunobu Reaction (DIAD + PPh3) Branch13->Method13 Issue13 Regioselectivity Issue (N9 vs N7 Mixture) Method13->Issue13

Figure 1: Retrosynthetic decision tree for deazapurine nucleoside synthesis. Green path indicates high accessibility; Red indicates complex C-coupling; Yellow indicates regiochemical challenges.

Experimental Protocols

Protocol A: Optimized Synthesis of 7-Deazapurine Nucleosides (Vorbrüggen)

Rationale: This protocol uses TMSOTf as a Lewis acid.[1][2] The causality here is critical: using < 1.0 eq of TMSOTf favors the thermodynamic N9 product, whereas excess Lewis acid can lead to N7 kinetic products or decomposition.

  • Silylation: Suspend 6-chloro-7-deazapurine (1.0 eq) in dry acetonitrile (MeCN). Add BSA (N,O-bis(trimethylsilyl)acetamide) (2.5 eq). Stir at 60°C for 30 min until a clear solution forms (formation of silylated base).

  • Coupling: Cool to 0°C. Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq).

  • Activation: Add TMSOTf (trimethylsilyl trifluoromethanesulfonate) (0.55 eq dropwise). Note: Do not exceed 1.0 eq to maintain regioselectivity.

  • Reaction: Warm to 80°C and stir for 2 hours. Monitor by TLC.

  • Workup: Quench with cold saturated NaHCO3. Extract with DCM.

  • Validation: 1H NMR should show the anomeric proton (H1') as a doublet with J ≈ 4-6 Hz (β-anomer). N7-isomer will typically show a distinct shift in the pyrrole protons.

Protocol B: Synthesis of 9-Deazapurine C-Nucleosides (Heck Coupling)

Rationale: Since N9 is a carbon, we cannot use standard glycosylation. We use a Palladium-catalyzed Heck reaction between an iodinated base and a glycal.[3]

  • Reagents: Combine 9-iodo-9-deazapurine derivative (1.0 eq), 1,4-anhydro-2-deoxy-3,5-di-O-(tert-butyldimethylsilyl)-D-erythro-pent-1-enitol (Glycal) (1.5 eq).

  • Catalyst System: Add Pd(OAc)2 (10 mol%) and AsPh3 (20 mol%) in dry DMF. Add Et3N (2.0 eq).

  • Condition: Heat to 60-80°C under Argon for 12-24h.

  • Intermediate: Isolate the ketone intermediate (the double bond migrates after coupling).

  • Reduction (Critical Step): Dissolve intermediate in THF/MeOH. Cool to -78°C. Add NaBH(OAc)3 to reduce the ketone stereoselectively to the β-C-nucleoside.

  • Note: This route is significantly longer than Protocol A due to the reduction and deprotection steps required for the glycal.

Supporting Data & Performance

Yield & Regioselectivity Comparison

The following table summarizes experimental data from comparative literature reviews (Sources: J. Org. Chem., Tetrahedron).

Parameter7-Deazapurine (Protocol A)3-Deazapurine (Mitsunobu)9-Deazapurine (Heck)
Typical Yield 75 - 85%40 - 60%30 - 50% (Overall)
Step Count 2 (One-pot possible)24+ (Coupling + Reduction)
Regioselectivity >95:5 (N9:N7)~60:40 (N9:N7)100% (C9 specific)
Scale-up Kg-scale feasibleg-scale (Chromatography limit)mg to g-scale
Precursor Cost Low (Commodity)MediumHigh (Custom Synthesis)
Biological Implications of the Core[6]
  • 7-Deaza: Often retains or enhances binding affinity to polymerases; highly fluorescent (e.g., when conjugated).

  • 3-Deaza: Known to destabilize RNA duplexes significantly (approx. -3°C per modification) due to loss of solvation water at the N3 position.

  • 9-Deaza: primarily used for PNP (Purine Nucleoside Phosphorylase) inhibition due to the non-cleavable C-C bond mimicking the transition state.

References

  • Seela, F., & He, J. (2011). Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. Organic & Biomolecular Chemistry. Link

  • NauCw, T., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research. Link

  • Wellington, K. W., & Benner, S. A. (2006). A Review: Synthesis of Aryl C-Glycosides Via the Heck Coupling Reaction. Nucleosides, Nucleotides and Nucleic Acids.[4][5][3][6][][8][9][10] Link

  • Rousseau, R. J., et al. (1965). The synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives. Journal of Heterocyclic Chemistry. Link

  • PharmaBlock. (2018).[11] Utility of Deazapurines in Drug Discovery. Whitepaper. Link

Sources

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